Product packaging for 2-Amino-3-benzyloxypyrazine(Cat. No.:CAS No. 110223-15-9)

2-Amino-3-benzyloxypyrazine

Cat. No.: B033915
CAS No.: 110223-15-9
M. Wt: 201.22 g/mol
InChI Key: QKEQFJXWHGVJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3-benzyloxypyrazine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B033915 2-Amino-3-benzyloxypyrazine CAS No. 110223-15-9

Properties

IUPAC Name

3-phenylmethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQFJXWHGVJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552084
Record name 3-(Benzyloxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110223-15-9
Record name 3-(Benzyloxy)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyrazine is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrazine ring substituted with an amino and a benzyloxy group, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and available spectral data. While specific biological activity for this compound is not extensively documented, the significance of the aminopyrazine scaffold in drug discovery, particularly as kinase inhibitors, is discussed to highlight its potential therapeutic relevance.

Chemical Properties

This compound is a solid at room temperature. Its core structure consists of a pyrazine ring, which is a diazine with the two nitrogen atoms at positions 1 and 4. The key functional groups are an amino group at position 2 and a benzyloxy group at position 3.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 110223-15-9
Molecular Formula C₁₁H₁₁N₃O[1]
Molecular Weight 201.23 g/mol [1]
Appearance Solid
Boiling Point 366 °C[1]
Storage Temperature 2-8 °C[1]
Reactivity and Stability

This compound is stable under recommended storage conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Synthesis

A documented method for the synthesis of this compound involves the reaction of 2-amino-3-chloropyrazine with benzyl alcohol.

Experimental Protocol

The following protocol is based on a method described in Chinese patent literature.

Materials:

  • 2-Amino-3-chloropyrazine

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • N-methylpyrrolidone (NMP)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Pentoxide

Procedure:

  • In an inert atmosphere, slowly add benzyl alcohol to a suspension of sodium hydride in N-methylpyrrolidone.

  • Stir the reaction mixture for 30 minutes.

  • Add 2-amino-3-chloropyrazine to the mixture in portions.

  • Heat the reaction system to 80°C and maintain for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain a pale brown solid.

  • Induce crystallization by adding cold water to the solid.

  • Collect the crystals by filtration and dry with phosphorus pentoxide.

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine Reaction at 80°C for 24h Reaction at 80°C for 24h 2-Amino-3-chloropyrazine->Reaction at 80°C for 24h Benzyl alcohol Benzyl alcohol Benzyl alcohol->Reaction at 80°C for 24h Sodium hydride Sodium hydride Sodium hydride->Reaction at 80°C for 24h N-methylpyrrolidone N-methylpyrrolidone N-methylpyrrolidone->Reaction at 80°C for 24h Quenching with water Quenching with water Reaction at 80°C for 24h->Quenching with water Extraction with ethyl acetate Extraction with ethyl acetate Quenching with water->Extraction with ethyl acetate Washing and drying Washing and drying Extraction with ethyl acetate->Washing and drying Concentration Concentration Washing and drying->Concentration Crystallization Crystallization Concentration->Crystallization Filtration and drying Filtration and drying Crystallization->Filtration and drying This compound This compound Filtration and drying->this compound

Caption: Workflow for the synthesis of this compound.

Spectral Data

The following spectral data has been reported for this compound.

¹H NMR Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum of a pyrazine derivative would involve dissolving the sample in a deuterated solvent, such as CDCl₃, and acquiring the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Reported ¹H NMR Data (CDCl₃):

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.74d, J=3.1 Hz1HPyrazine-H
7.45-7.32m6HAromatic-H & Pyrazine-H
5.38s2H-O-CH₂-Ph
4.78br s2H-NH₂
Mass Spectrometry

Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI).

Reported Mass Spectrometry Data (ESI):

m/zIon Species
202.2[M+H]⁺

Biological and Medicinal Chemistry Context

While specific biological activities for this compound are not extensively reported in publicly available literature, the aminopyrazine scaffold is a well-recognized pharmacophore in drug discovery. Derivatives of aminopyrazine have been investigated for a variety of therapeutic applications.

One notable area is in the development of kinase inhibitors. For instance, aminopyrazine derivatives have been designed and synthesized as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in inflammatory pathways.[2] The general principle involves the aminopyrazine core acting as a scaffold to which various substituents can be attached to achieve specific binding to the target kinase.

Conceptual Role as a Kinase Inhibitor

The diagram below illustrates a conceptual model of how an aminopyrazine derivative might function as a kinase inhibitor, binding to the ATP-binding site of a target kinase and preventing the phosphorylation of a substrate protein.

G Conceptual Mechanism of Aminopyrazine-based Kinase Inhibitors cluster_kinase Kinase Activity cluster_inhibition Inhibition Target Kinase Target Kinase Phosphorylated Substrate Protein Phosphorylated Substrate Protein Target Kinase->Phosphorylated Substrate Protein Phosphorylation Inactive Kinase Complex Inactive Kinase Complex Target Kinase->Inactive Kinase Complex ATP ATP ATP->Target Kinase Substrate Protein Substrate Protein Substrate Protein->Target Kinase Aminopyrazine Derivative Aminopyrazine Derivative Aminopyrazine Derivative->Inactive Kinase Complex Binds to ATP pocket

Caption: Potential role of aminopyrazine derivatives as kinase inhibitors.

The structural features of this compound, particularly the amino and benzyloxy groups, provide handles for further chemical modification, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its potential as an intermediate for compounds targeting the central nervous system has also been suggested due to structural similarities to neurotransmitter derivatives.[1]

Conclusion

This compound is a valuable heterocyclic compound with established synthetic methodology and characterized physicochemical properties. While direct biological data is sparse, its structural relationship to known bioactive aminopyrazine derivatives suggests its potential as a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its medicinal chemistry applications.

References

Technical Guide: Elucidation of the Chemical Structure of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-3-benzyloxypyrazine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide outlines a putative synthesis pathway and predicted spectroscopic data based on analogous compounds. This information serves as a robust framework for researchers engaged in the synthesis and characterization of novel pyrazine derivatives.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O-
Molecular Weight 201.23 g/mol -
CAS Number 110223-15-9-
Boiling Point 366 °C[1]
Appearance Predicted: Crystalline solid-

Proposed Synthesis Protocol

A plausible two-step synthesis for this compound is proposed, starting from the commercially available 2,3-dichloropyrazine. The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow start 2,3-Dichloropyrazine step1_reagents Sodium Benzyl Oxide (from Benzyl Alcohol + NaH) THF, Reflux intermediate 2-Benzyloxy-3-chloropyrazine step1_reagents->intermediate Nucleophilic Aromatic Substitution (SNAr) step2_reagents Aqueous Ammonia (NH₃) Autoclave, 120-150 °C product This compound step2_reagents->product Amination Elucidation_Workflow cluster_data Spectroscopic & Analytical Data ms Mass Spectrometry (MS) Determine Molecular Weight interpretation Data Interpretation and Structure Hypothesis ms->interpretation nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) nmr->interpretation ftir FTIR Spectroscopy Identify Functional Groups ftir->interpretation elemental Elemental Analysis Determine Empirical Formula elemental->interpretation confirmation Confirmed Structure of This compound interpretation->confirmation Chemical_Structure pyrazine

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-amino-3-benzyloxypyrazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the precursor 2-amino-3-hydroxypyrazine, followed by its O-benzylation. This document details the experimental protocols, quantitative data, and logical workflows for each step.

I. Synthesis of the Precursor: 2-Amino-3-hydroxypyrazine

The synthesis of 2-amino-3-hydroxypyrazine can be achieved through the well-established Reuben G. Jones synthesis. This method involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide. For the preparation of 2-amino-3-hydroxypyrazine, the likely reactants are glyoxal and glycinamide.

Experimental Protocol: Reuben G. Jones Synthesis of 2-Hydroxypyrazines

Materials:

  • Glyoxal (40% solution in water)

  • Glycinamide hydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of glycinamide hydrochloride in methanol is prepared and cooled to a low temperature, typically between -10°C and 0°C.

  • An aqueous solution of sodium hydroxide is added dropwise to the cooled solution of glycinamide hydrochloride to generate the free base in situ. The temperature should be carefully maintained during this addition.

  • A 40% aqueous solution of glyoxal is then added slowly to the reaction mixture, ensuring the temperature remains low.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • The reaction is then quenched by the addition of hydrochloric acid to neutralize the excess base.

  • The product is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Expected)

Based on analogous reactions described in the literature for the synthesis of other 2-hydroxypyrazine derivatives, the yield for this reaction can be expected to be in the range of 30-60%. The purity of the final product should be assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

II. O-Benzylation of 2-Amino-3-hydroxypyrazine

The second step in the synthesis of this compound is the O-benzylation of the hydroxyl group of 2-amino-3-hydroxypyrazine. This transformation is typically achieved via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the hydroxyl group of 2-amino-3-hydroxypyrazine is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with benzyl chloride or benzyl bromide. A similar procedure is used for the synthesis of 2-amino-3-benzyloxypyridine.[2]

Experimental Protocol: Williamson Ether Synthesis

The following is a general protocol for the O-benzylation of a hydroxyl group, which can be adapted for the synthesis of this compound.[3]

Materials:

  • 2-Amino-3-hydroxypyrazine

  • Sodium hydride (NaH) or another suitable strong base

  • Benzyl chloride or benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 2-Amino-3-hydroxypyrazine is dissolved in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0°C in an ice bath.

  • Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise to the solution. The reaction mixture is stirred at 0°C for a period to allow for the formation of the alkoxide.

  • Benzyl chloride or benzyl bromide is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel.

Quantitative Data (Expected)

The yield for Williamson ether synthesis can vary depending on the substrate and reaction conditions, but yields in the range of 60-90% are commonly reported. The final product, this compound, should be characterized by spectroscopic methods to confirm its identity and purity.

III. Summary of Quantitative Data

StepReactantsProductExpected YieldPurity Assessment
1. Precursor Synthesis Glyoxal, Glycinamide2-Amino-3-hydroxypyrazine30-60%NMR, MS
2. O-Benzylation 2-Amino-3-hydroxypyrazine, Benzyl Chloride/BromideThis compound60-90%NMR, MS, IR

IV. Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Amino-3-hydroxypyrazine cluster_step2 Step 2: O-Benzylation Glyoxal Glyoxal Condensation Glyoxal->Condensation Glycinamide Glycinamide Glycinamide->Condensation Precursor 2-Amino-3-hydroxypyrazine Precursor_step2 2-Amino-3-hydroxypyrazine Condensation->Precursor Reuben G. Jones Synthesis Benzylation Precursor_step2->Benzylation Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Benzylation Final_Product This compound Benzylation->Final_Product Williamson Ether Synthesis

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis Workflow cluster_benzylation O-Benzylation Workflow start_precursor Start: Glyoxal & Glycinamide reaction_precursor Condensation Reaction (Reuben G. Jones) start_precursor->reaction_precursor workup_precursor Aqueous Workup & Extraction reaction_precursor->workup_precursor purification_precursor Purification (Recrystallization/Chromatography) workup_precursor->purification_precursor product_precursor Product: 2-Amino-3-hydroxypyrazine purification_precursor->product_precursor start_benzylation Start: 2-Amino-3-hydroxypyrazine product_precursor->start_benzylation Intermediate Product reaction_benzylation O-Benzylation Reaction (Williamson Ether Synthesis) start_benzylation->reaction_benzylation workup_benzylation Aqueous Workup & Extraction reaction_benzylation->workup_benzylation purification_benzylation Purification (Column Chromatography) workup_benzylation->purification_benzylation product_benzylation Product: this compound purification_benzylation->product_benzylation

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Spectroscopic Data of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-benzyloxypyrazine (also known as 3-(benzyloxy)pyrazin-2-amine), a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents available spectroscopic data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 110223-15-9; Molecular Formula: C₁₁H₁₁N₃O).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
7.74d, J=3.1 Hz1HPyrazine-H[1]
7.48-7.32m6HPhenyl-H & Pyrazine-H[1][2]
6.20br2HNH₂[2]
5.45s2HOCH₂Ph[2]
5.38s2HOCH₂Ph[1]
4.78br s2HNH₂[1]

Note: Variations in chemical shifts and multiplicities can occur due to different solvents and instrument conditions.

Table 2: Mass Spectrometry Data
m/zInterpretationSource
202.2[M+H]⁺[1]

Note: At the time of this writing, publicly available ¹³C NMR and detailed IR spectroscopic data for this compound are limited. Researchers are encouraged to perform these analyses for comprehensive characterization.

Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic substitution of a halogenated pyrazine derivative with benzyl alcohol.[2]

Synthesis of this compound

Materials:

  • 2-Amino-3-chloropyrazine

  • Benzyl alcohol

  • Sodium hydride (80% dispersion in mineral oil)

  • N-methylpyrrolidinone (NMP)

Procedure: [2]

  • Under an inert atmosphere, add benzyl alcohol (1.1 equivalents) dropwise to a suspension of sodium hydride (1.1 equivalents) in N-methylpyrrolidinone.

  • Stir the resulting mixture for 30 minutes.

  • Add 2-Amino-3-chloropyrazine (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Yield: 82%[2]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_of_2_Amino_3_benzyloxypyrazine cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine Reaction Nucleophilic Aromatic Substitution 2-Amino-3-chloropyrazine->Reaction Benzyl alcohol Benzyl alcohol Benzyl alcohol->Reaction NaH NaH NaH->Reaction NMP NMP NMP->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

References

2-Amino-3-benzyloxypyrazine: An Inquiry into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities of 2-Amino-3-benzyloxypyrazine. While the pyrazine scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors, and the presence of amino and benzyloxy groups suggests potential for various molecular interactions, there is a notable absence of dedicated studies on this particular molecule.

This technical guide aims to address the current state of knowledge regarding this compound, highlighting the absence of specific biological data and outlining potential areas for future research based on the activities of structurally related compounds.

Current Knowledge Landscape

Searches of prominent scientific databases and chemical supplier information yield limited insights into the biological profile of this compound. The available information primarily consists of its chemical identity, including its CAS number (110223-15-9), molecular formula (C₁₁H₁₁N₃O), and basic physical properties.

Some sources suggest its potential utility as a synthetic intermediate in the development of pharmaceuticals, particularly for compounds targeting the central nervous system (CNS) due to a structural resemblance to certain neurotransmitter derivatives. However, these claims are not substantiated by published biological data.

It is crucial to distinguish this compound from its pyridine analog, 2-Amino-3-benzyloxypyridine. The latter has been documented as an inhibitor of mitogen-activated protein kinase p38α, but this activity cannot be directly extrapolated to the pyrazine derivative due to the differences in the heterocyclic core.

Inferred Potential Biological Activities and Future Research Directions

Based on the biological activities of other substituted pyrazine derivatives, several avenues of investigation for this compound can be proposed.

Kinase Inhibition

The pyrazine ring is a well-established scaffold in the design of kinase inhibitors. Numerous pyrazine-based molecules have been developed and clinically evaluated for their efficacy in cancer and inflammatory diseases by targeting various protein kinases.

Future Research Workflow: A logical first step would be to screen this compound against a broad panel of human kinases to identify potential targets.

G cluster_0 Kinase Inhibition Screening Workflow A This compound B Broad Kinase Panel Screening (e.g., KinomeScan) A->B C Identification of 'Hit' Kinases B->C D Dose-Response Studies (IC50 Determination) C->D E Cell-Based Assays (Target Engagement & Pathway Analysis) D->E F Lead Optimization E->F

Caption: Proposed workflow for investigating the kinase inhibitory activity of this compound.

Central Nervous System (CNS) Activity

The suggestion of potential CNS activity, based on structural similarity to neurotransmitter derivatives, warrants investigation. The molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, would be critical determinants of its ability to cross the blood-brain barrier.

Future Research Workflow: An initial assessment could involve screening for binding to a panel of CNS receptors and transporters. Subsequent in vivo studies in animal models would be necessary to evaluate potential psychoactive, neuroprotective, or other CNS-related effects.

G cluster_1 CNS Activity Investigation Workflow A This compound B CNS Receptor/Transporter Binding Assays A->B C Blood-Brain Barrier Permeability Assessment B->C D In Vivo Behavioral Pharmacology (Rodent Models) C->D E Neurochemical Analysis D->E F Identification of CNS Profile E->F

Caption: Proposed workflow for exploring the central nervous system activity of this compound.

Quantitative Data and Experimental Protocols

As of the date of this document, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) or detailed experimental protocols specifically for the biological evaluation of this compound. The generation of such data would be contingent on the initiation of the research workflows outlined above.

Signaling Pathways

Similarly, without identified biological targets, it is not possible to delineate any signaling pathways that may be modulated by this compound. The creation of diagrams for signaling pathways would be a subsequent step following the successful identification and validation of a molecular target.

Conclusion

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – While direct, in-depth studies on the mechanism of action of 2-Amino-3-benzyloxypyrazine are not extensively available in current scientific literature, a compelling hypothesis can be formulated based on the well-documented activity of its close structural analog, 2-Amino-3-benzyloxypyridine. This technical guide consolidates the available information on this analogous compound to infer the likely mechanism of action of this compound, providing a framework for researchers, scientists, and drug development professionals. The primary proposed mechanism is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses.

Core Hypothesis: Inhibition of the p38 MAPK Signaling Pathway

The structural similarity between this compound and 2-Amino-3-benzyloxypyridine strongly suggests that they share a similar biological target. 2-Amino-3-benzyloxypyridine has been identified as an inhibitor of p38α MAPK, a key enzyme in a signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines. Therefore, it is highly probable that this compound also functions as a p38 MAPK inhibitor.

The p38 MAPK pathway plays a crucial role in cellular processes such as inflammation, cell cycle arrest, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making its components attractive therapeutic targets.

Signaling Pathway and Point of Inhibition

The p38 MAPK signaling cascade is a multi-tiered system. It is initiated by various extracellular stimuli that activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[3][4] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[3][5] Finally, the activated MAPKK phosphorylates and activates p38 MAPK.[3][5] Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a cellular response.[3]

This compound, like its pyridine analog, is hypothesized to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α MAPK and preventing its catalytic activity. This inhibition would block the phosphorylation of downstream targets, thereby attenuating the inflammatory signaling cascade.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates MK2 MAPKAPK-2 (MK2) p38_MAPK->MK2 phosphorylates TF Transcription Factors (e.g., ATF-2) p38_MAPK->TF phosphorylates Inhibitor 2-Amino-3- benzyloxypyrazine Inhibitor->p38_MAPK inhibits Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) TF->Gene_Expression regulates

Caption: Proposed p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data (Based on Analog)

As no direct quantitative data for this compound is publicly available, the following table summarizes the inhibitory activity of its structural analog, 2-Amino-3-benzyloxypyridine, and other known p38 MAPK inhibitors for comparative purposes.

CompoundTargetIC50 (nM)Assay Type
2-Amino-3-benzyloxypyridine p38α MAPKData not availablePresumed Kinase Assay
SB203580p38α MAPK50In vitro kinase assay
SB202190p38α MAPK50Cell-free kinase assay
Doramapimod (BIRB 796)p38α MAPK38In vitro kinase assay

Experimental Protocols

To facilitate further research and validation of the proposed mechanism of action for this compound, a detailed, representative protocol for an in vitro p38α MAPK kinase assay is provided below. This protocol is based on commonly used methods for assessing p38 MAPK inhibitor potency.

In Vitro p38α MAPK Kinase Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human p38α MAPK.

Materials:

  • Recombinant active p38α kinase

  • ATF2 (or other suitable p38 substrate)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Enzyme and Substrate Preparation:

    • Prepare a solution of p38α kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate/ATP mix containing ATF2 and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for p38α.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

    • Add 2 µL of the p38α kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_compound Prepare serial dilution of This compound add_reagents Add compound, kinase, and substrate/ATP mix to 384-well plate prep_compound->add_reagents prep_enzyme Prepare p38α kinase solution prep_enzyme->add_reagents prep_substrate Prepare ATF2/ATP mix prep_substrate->add_reagents incubate_reaction Incubate at room temperature for 60 minutes add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 minutes add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence calculate_ic50 Calculate IC50 value read_luminescence->calculate_ic50

Caption: Experimental workflow for in vitro p38α MAPK kinase assay.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as an inhibitor of the p38 MAPK signaling pathway. This proposed mechanism of action provides a solid foundation for its potential development as a therapeutic agent for inflammatory diseases. However, to substantiate this hypothesis and fully characterize its pharmacological profile, further experimental validation is essential.

Future research should focus on:

  • Direct enzymatic assays: Performing in vitro kinase assays, as detailed in this guide, to determine the IC50 of this compound against p38α and other p38 isoforms.

  • Cell-based assays: Evaluating the compound's ability to inhibit the phosphorylation of downstream targets of p38 MAPK (e.g., MK2, ATF-2) in relevant cell models.

  • Selectivity profiling: Assessing the inhibitory activity of this compound against a panel of other kinases to determine its selectivity.

  • Structural biology studies: Obtaining a co-crystal structure of this compound bound to p38α MAPK to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

By undertaking these investigations, the scientific community can build a comprehensive understanding of the mechanism of action of this compound and unlock its full therapeutic potential.

References

The Emerging Therapeutic Potential of Benzyloxypyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising therapeutic landscape of benzyloxypyrazine compounds. These heterocyclic molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential to address unmet medical needs. This document provides an in-depth overview of their potential therapeutic targets, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Benzyloxypyrazine Compounds

Benzyloxypyrazine derivatives are a class of organic compounds characterized by a pyrazine ring substituted with a benzyloxy group. The pyrazine core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in various biological interactions. The addition of a benzyloxy moiety offers a versatile scaffold for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural flexibility has led to the exploration of benzyloxypyrazine analogs across a spectrum of therapeutic areas, with a pronounced focus on oncology and neurodegenerative diseases.

Potential Therapeutic Targets

Research into benzyloxypyrazine and structurally related compounds has revealed several key molecular targets, highlighting their potential in treating complex diseases.

Kinase Inhibition

A primary and extensively studied therapeutic target for pyrazine-containing compounds is the protein kinase family.[1] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Pyrazine-based molecules, including those with benzyloxy substituents, have been designed as ATP-competitive inhibitors that bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[1] This inhibition can disrupt oncogenic signaling cascades, leading to apoptosis and tumor growth inhibition.[2] Specific kinase targets include receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as non-receptor tyrosine kinases such as those in the JAK family.[1][3]

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ligand->Receptor Tyrosine Kinase (RTK) Binds ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates Benzyloxypyrazine Compound Benzyloxypyrazine Compound Benzyloxypyrazine Compound->Receptor Tyrosine Kinase (RTK) Inhibits ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Phosphorylates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Promotes

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Inhibition of PDEs, particularly PDE5, has been explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[5] By preventing the degradation of cGMP, PDE inhibitors can enhance synaptic plasticity and memory formation.[5] The structural features of benzyloxypyrazine compounds make them potential candidates for the development of novel PDE inhibitors.

DNA Intercalation and Topoisomerase Inhibition

Some heterocyclic compounds have demonstrated the ability to interact with DNA, either by intercalating between base pairs or by inhibiting enzymes like topoisomerase that are essential for DNA replication and repair.[6] While not as extensively studied for benzyloxypyrazine compounds specifically, this mechanism of action is a plausible therapeutic avenue, particularly in the context of anticancer drug development.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected benzyloxy-substituted compounds and related pyrazine derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxic Activity of Biphenylaminoquinoline Derivatives with Benzyloxy Substituents [7]

Compound IDCancer Cell LineIC50 (µM)
7j SW480 (Colorectal)1.05
DU145 (Prostate)0.98
MDA-MB-231 (Breast)0.38
MiaPaCa-2 (Pancreatic)0.17

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrazine Derivatives [1]

Compound IDTarget KinaseIC50 (nM)
34 JAK13
JAK28.5
TYK27.7
JAK3629.6

Table 3: Phosphodiesterase 5 (PDE5) Inhibitory Activity of Quinoline-based Derivatives [5]

Compound IDTarget EnzymeIC50 (nM)
4b PDE520

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of benzyloxypyrazine and related compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzyloxypyrazine derivatives) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Benzyloxypyrazine Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent and Incubate Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End Data_Analysis->End

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature to allow for phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.

Conclusion and Future Directions

Benzyloxypyrazine compounds represent a promising scaffold for the development of novel therapeutics. Their potential to target key cellular pathways, particularly in oncology, warrants further investigation. Future research should focus on:

  • Synthesis and SAR studies: Expanding the chemical diversity of benzyloxypyrazine derivatives to optimize potency and selectivity for specific targets.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

The continued exploration of this chemical class holds the potential to deliver new and effective treatments for a range of diseases.

References

Preliminary Screening of 2-Amino-3-benzyloxypyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive framework for the preliminary screening of novel 2-Amino-3-benzyloxypyrazine derivatives as potential therapeutic agents. While specific data on this class of compounds is not extensively available in the public domain, this document leverages established methodologies and data from structurally related 2-aminopyrazine analogs to outline a robust screening cascade. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating discovery efforts with this chemical scaffold. The primary focus is on identifying derivatives with potential anticancer activity, particularly through the inhibition of key signaling kinases such as SHP2 and MK-2.

Synthesis of this compound Derivatives

The synthesis of the target this compound scaffold can be approached through several established synthetic routes for substituted pyrazines. A general retrosynthetic analysis suggests the assembly of the pyrazine core followed by the introduction of the benzyloxy and amino functionalities.

A plausible synthetic approach involves the reaction of a suitably protected 2-aminopyrazine-3-ol with a benzyl halide in the presence of a base to form the benzyloxy ether linkage. Subsequent manipulation of protecting groups would yield the desired this compound core. Diversification can be achieved by using a variety of substituted benzyl halides to generate a library of derivatives with diverse electronic and steric properties.

General Synthetic Workflow:

Synthesis Workflow start Starting Materials (e.g., 2-aminopyrazine-3-ol, substituted benzyl halides) step1 Protection of Amino Group start->step1 step2 Ether Synthesis (Williamson Ether Synthesis) step1->step2 Base, Solvent step3 Deprotection step2->step3 product Library of This compound Derivatives step3->product

Caption: General workflow for the synthesis of this compound derivatives.

Preliminary Biological Screening

A tiered screening approach is recommended to efficiently identify promising lead compounds. This typically involves an initial broad cytotoxicity screen against a panel of cancer cell lines, followed by more specific mechanistic assays for the most active compounds.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential is typically performed using a cytotoxicity assay, such as the MTT assay, across a panel of human cancer cell lines. This provides a broad overview of the compounds' growth-inhibitory effects.

Table 1: Representative Cytotoxicity Data for Structurally Related 2-Aminopyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3e H1975 (Lung)11.84 ± 0.83[1]
MDA-MB-231 (Breast)5.66 ± 2.39[1]
GS493 (SHP2 Inhibitor) H1975 (Lung)19.08 ± 1.01[1]
MDA-MB-231 (Breast)25.02 ± 1.47[1]
12b (Imidazopyridine) Hep-2 (Laryngeal)11[2]
HepG2 (Liver)13[2]
MCF-7 (Breast)11[2]
A375 (Melanoma)11[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Based on the cytotoxicity data and structural similarity to known kinase inhibitors, promising compounds should be evaluated for their ability to inhibit specific kinases that are relevant to cancer cell proliferation and survival. SHP2 and MK-2 are plausible targets for 2-aminopyrazine derivatives.

Table 2: Representative Kinase Inhibitory Activity of Structurally Related Pyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Gilteritinib (2) FLT30.29Biochemical[3]
AXL0.73Biochemical[3]
Erdafitinib (3) FGFR11.2Biochemical[3]
FGFR22.5Biochemical[3]
FGFR33.0Biochemical[3]
FGFR45.7Biochemical[3]
Compound 6h Spleen Tyrosine Kinase (Syk)- (Promising)Enzymatic[4]

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Dilute the target kinase and its specific substrate to the desired concentrations in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup:

    • In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds. Include a DMSO control (vehicle) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to the wells.

    • Add ATP to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Potential Signaling Pathways

Based on the screening of structurally similar compounds, this compound derivatives may exert their effects by modulating key signaling pathways involved in cancer, such as the SHP2-RAS-MAPK and p38-MK-2 pathways.

SHP2 Signaling Pathway

The SHP2 protein tyrosine phosphatase is a critical signaling node that positively regulates the RAS/MAPK pathway, which is involved in cell proliferation and survival. Inhibition of SHP2 is a promising anticancer strategy.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS Grb2->SOS RAS RAS SOS->RAS GDP -> GTP SHP2->RAS Positive Regulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified SHP2 signaling pathway leading to cell proliferation.

p38/MK-2 Signaling Pathway

The p38 MAPK/MK-2 signaling pathway is involved in inflammatory responses and cell stress. Dysregulation of this pathway is implicated in various diseases, including cancer.

MK2_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) p38_MAPK p38 MAPK Stress->p38_MAPK Activation MK2 MK-2 (MAPKAPK2) p38_MAPK->MK2 Phosphorylation Downstream Downstream Targets (e.g., TTP, HSP27) MK2->Downstream Phosphorylation Inflammation Inflammation & Cell Survival Downstream->Inflammation

References

Methodological & Application

Synthesis of 2-Amino-3-benzyloxypyrazine from Pyrazine Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2-Amino-3-benzyloxypyrazine, a valuable scaffold in medicinal chemistry, starting from a commercially available pyrazine ester. The protocols provided are based on established chemical transformations adapted for the pyrazine core, offering a rational pathway for the preparation of this and structurally related compounds.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The 2-aminopyrazine moiety, in particular, is a key pharmacophore found in a variety of clinically used drugs and investigational agents. The introduction of a benzyloxy group at the 3-position can modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making this compound a versatile intermediate for drug discovery programs.

This guide outlines a five-step synthetic sequence to obtain the target compound, commencing with a pyrazine ester. Each step is detailed with a comprehensive experimental protocol.

Overall Synthetic Scheme

The synthesis of this compound from a pyrazine ester is proposed to proceed through the following five steps:

  • Amidation: Conversion of a pyrazine ester to pyrazine-2-carboxamide.

  • Hofmann Rearrangement: Transformation of pyrazine-2-carboxamide into 2-aminopyrazine.

  • Bromination: Regioselective bromination of 2-aminopyrazine to yield 2-amino-3-bromopyrazine.

  • Hydroxylation: Nucleophilic substitution of the bromo group to afford 2-amino-3-hydroxypyrazine.

  • Benzylation: O-alkylation of the hydroxyl group to furnish the final product, this compound.

Data Presentation

The following table summarizes the expected transformations and typical yields for each step of the synthesis. Please note that yields are estimations based on related reactions in the literature and may vary depending on the specific experimental conditions.

StepReactionStarting MaterialProductKey ReagentsTypical Yield (%)
1AmidationMethyl pyrazine-2-carboxylatePyrazine-2-carboxamideNH₃ (aq)80-90
2Hofmann RearrangementPyrazine-2-carboxamide2-AminopyrazineBr₂, NaOH70-80
3Bromination2-Aminopyrazine2-Amino-3-bromopyrazineBr₂, Acetic Acid60-70
4Hydroxylation2-Amino-3-bromopyrazine2-Amino-3-hydroxypyrazineKOH50-60
5Benzylation2-Amino-3-hydroxypyrazineThis compoundNaH, Benzyl bromide70-85

Experimental Protocols

Step 1: Synthesis of Pyrazine-2-carboxamide from Methyl pyrazine-2-carboxylate (Amidation)

Principle: This step involves the nucleophilic acyl substitution of the ester group with ammonia to form the corresponding primary amide.

Materials:

  • Methyl pyrazine-2-carboxylate

  • Ammonia solution (28-30% in water)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a minimal amount of methanol.

  • To the stirred solution, add an excess of concentrated aqueous ammonia (10-20 eq).

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • The resulting solid is pyrazine-2-carboxamide, which can be used in the next step without further purification or can be recrystallized from a suitable solvent (e.g., ethanol/water) if necessary.

Step 2: Synthesis of 2-Aminopyrazine from Pyrazine-2-carboxamide (Hofmann Rearrangement)

Principle: The Hofmann rearrangement of the primary amide with bromine and a strong base leads to the formation of a primary amine with one less carbon atom.

Materials:

  • Pyrazine-2-carboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium hydroxide (4.0 eq) in water in a round-bottom flask and cool it to 0-5 °C in an ice bath.

  • To the cold NaOH solution, slowly add bromine (1.1 eq) with vigorous stirring to form a sodium hypobromite solution.

  • In a separate flask, dissolve pyrazine-2-carboxamide (1.0 eq) in a minimal amount of cold water or a suitable organic solvent.

  • Slowly add the solution of pyrazine-2-carboxamide to the freshly prepared cold sodium hypobromite solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 50-70 °C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-aminopyrazine.

Step 3: Synthesis of 2-Amino-3-bromopyrazine from 2-Aminopyrazine (Bromination)

Principle: This step involves the electrophilic substitution of 2-aminopyrazine with bromine, where the amino group directs the incoming electrophile to the ortho and para positions. By controlling the reaction conditions, regioselective bromination at the 3-position can be favored.

Materials:

  • 2-Aminopyrazine

  • Bromine (Br₂)

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid from a dropping funnel to the stirred solution of 2-aminopyrazine.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude 2-amino-3-bromopyrazine can be purified by recrystallization or column chromatography.

Step 4: Synthesis of 2-Amino-3-hydroxypyrazine from 2-Amino-3-bromopyrazine (Hydroxylation)

Principle: The bromo substituent at the 3-position is replaced by a hydroxyl group via a nucleophilic aromatic substitution reaction using a strong base at elevated temperatures.[1]

Materials:

  • 2-Amino-3-bromopyrazine

  • Potassium hydroxide (KOH)

  • Ethylene glycol or a similar high-boiling solvent

  • Copper catalyst (e.g., copper(I) oxide or copper bronze) (optional, but may improve yield)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add 2-amino-3-bromopyrazine (1.0 eq), potassium hydroxide (5-10 eq), and ethylene glycol.

  • A catalytic amount of a copper catalyst can be added to facilitate the reaction.

  • Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere with stirring for 6-12 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-amino-3-hydroxypyrazine can be purified by column chromatography.

Step 5: Synthesis of this compound from 2-Amino-3-hydroxypyrazine (Benzylation)

Principle: This is a Williamson ether synthesis where the hydroxyl group is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.[2]

Materials:

  • 2-Amino-3-hydroxypyrazine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl bromide

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Ice bath

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-amino-3-hydroxypyrazine (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Start Methyl pyrazine-2-carboxylate Amide Pyrazine-2-carboxamide Start->Amide Amidation (NH₃) Amine 2-Aminopyrazine Amide->Amine Hofmann Rearrangement (Br₂, NaOH) Bromo 2-Amino-3-bromopyrazine Amine->Bromo Bromination (Br₂) Hydroxy 2-Amino-3-hydroxypyrazine Bromo->Hydroxy Hydroxylation (KOH) Product This compound Hydroxy->Product Benzylation (NaH, BnBr)

Caption: Synthetic route to this compound.

This detailed guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible outcomes. Standard laboratory safety precautions should be followed throughout the experimental procedures.

References

Application Notes and Protocols: 2-Amino-3-benzyloxypyrazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyrazine is a critical heterocyclic intermediate prominently utilized in the synthesis of advanced pharmaceutical compounds. Its unique structural features, combining a pyrazine core with amino and benzyloxy functionalities, make it a versatile building block for creating complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its role in the synthesis of the potent dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, Omipalisib (GSK2126458).

Introduction

The pyrazine moiety is a common scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This compound serves as a key precursor, enabling the introduction of the pyrazine ring into larger molecular frameworks. The benzyloxy group offers a stable protecting group for the hydroxyl functionality, which can be removed in later synthetic steps if required, while the amino group provides a reactive handle for various coupling reactions.

A prime example of its application is in the synthesis of Omipalisib, a clinical candidate for the treatment of various cancers and idiopathic pulmonary fibrosis.[1] In this context, this compound is coupled with a substituted pyrrolo[2,3-d]pyrimidine core to construct the central framework of the drug molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 110223-15-9[2]
Molecular Formula C₁₁H₁₁N₃O[2]
Molecular Weight 201.22 g/mol [2]
Appearance Solid[2]
Purity ≥96%[2]

Application in the Synthesis of Omipalisib (GSK2126458)

The synthesis of Omipalisib involves a critical coupling step between this compound and a suitable 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivative. This reaction forms the core structure of the final drug molecule.

Experimental Workflow: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core and Coupling

The following diagram outlines the general synthetic strategy for producing a key intermediate in the synthesis of Omipalisib, starting from the synthesis of the pyrrolo[2,3-d]pyrimidine core and its subsequent coupling with this compound.

G cluster_0 Synthesis of Pyrrolo[2,3-d]pyrimidine Core cluster_1 Coupling Reaction cluster_2 Further Elaboration 6-Aminouracil 6-Aminouracil Intermediate_A 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione 6-Aminouracil->Intermediate_A Chloroacetaldehyde, NaHCO3 Intermediate_B 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_A->Intermediate_B POCl3, DIPEA Intermediate_C N-(3-(benzyloxy)pyrazin-2-yl)- 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine Intermediate_B->Intermediate_C this compound, Base, Solvent Omipalisib Omipalisib Intermediate_C->Omipalisib Multi-step synthesis This compound This compound

Synthetic workflow for Omipalisib intermediate.
Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of the key pyrrolo[2,3-d]pyrimidine intermediate required for coupling with this compound.[3]

Materials:

  • 6-Aminouracil

  • Chloroacetaldehyde solution (40%)

  • Sodium bicarbonate (NaHCO₃)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Drinking water

  • Dilute hydrochloric acid

  • Organic solvents for extraction and crystallization

Procedure:

  • Preparation of the intermediate 7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione:

    • In a reaction flask, add 300 mL of drinking water, 20.0 g of 6-aminouracil, and 19.8 g of sodium bicarbonate.

    • Stir the mixture and heat to 50-60°C.

    • Prepare a solution of 37 g of 40% chloroacetaldehyde in 200 mL of drinking water and add it dropwise to the reaction mixture.

    • After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.

    • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

    • Filter the precipitate, wash the filter cake with drinking water, and dry to obtain the intermediate.[3]

  • Chlorination to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine:

    • React the intermediate from the previous step with phosphorus oxychloride in the presence of N,N-diisopropylethylamine as a catalyst.

    • Control the reaction temperature between 75-90°C.

    • After the reaction is complete, proceed with crystallization, dissolution, extraction, and decolorization to obtain the final product.[3]

Protocol 2: Coupling of this compound with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This generalized protocol is based on analogous nucleophilic aromatic substitution reactions for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.[4]

Materials:

  • This compound

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an organic base like DIPEA)

  • A suitable solvent (e.g., DMF, DMSO, or 1,4-dioxane)

  • Palladium catalyst and ligand (for Buchwald-Hartwig amination, if applicable)

Procedure:

  • To a stirred solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent, add this compound (1-1.2 equivalents) and the base (2-3 equivalents).

  • If a catalyzed reaction is performed, add the palladium catalyst and ligand at this stage.

  • Heat the reaction mixture to a temperature ranging from 80°C to 120°C and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(3-(benzyloxy)pyrazin-2-yl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quantitative Data

The following table summarizes representative data for the synthesis and activity of related compounds. Specific yields for the direct coupling of this compound are not widely published, but yields for analogous reactions are typically in the moderate to good range.

Reaction/AssayProduct/TargetYield/IC₅₀Reference
Synthesis of 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine98%[5]
Synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide85% (for the carboxylic acid intermediate)[6]
PI3Kα inhibitory activity of OmipalisibPI3KαKi = 0.019 nM[3]
mTORC1 inhibitory activity of OmipalisibmTORC1Ki = 0.18 nM[3]
mTORC2 inhibitory activity of OmipalisibmTORC2Ki = 0.3 nM[3]
Antiproliferative activity of Omipalisib in T47D breast cancer cellsT47D cellsIC₅₀ = 3 nM[7]

Biological Context: The PI3K/mTOR Signaling Pathway

Omipalisib, synthesized using this compound, is a potent dual inhibitor of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[5]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the dual inhibitory action of Omipalisib.

PI3K_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT activates Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes Omipalisib Omipalisib Omipalisib->PI3K inhibits Omipalisib->mTORC1 inhibits Omipalisib->mTORC2 inhibits

PI3K/mTOR pathway with Omipalisib inhibition.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the construction of complex heterocyclic drug candidates. Its application in the synthesis of the dual PI3K/mTOR inhibitor Omipalisib highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers in the field of medicinal chemistry and drug development. Further exploration of this intermediate may lead to the discovery of novel therapeutics targeting a range of diseases.

References

Application of 2-Amino-3-benzyloxypyrazine in Medicinal Chemistry: A Keystone Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-3-benzyloxypyrazine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its strategic placement of amino and benzyloxy functionalities on the pyrazine core allows for versatile chemical modifications, enabling the construction of complex molecular architectures that can effectively target the ATP-binding sites of various protein kinases. This application note details the utility of this compound in the development of kinase inhibitors, providing exemplary data and a general experimental protocol for its derivatization.

Pyrazine derivatives are a significant class of N-heterocycles with a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antibacterial effects.[1] In the realm of oncology and inflammatory diseases, protein kinases are crucial therapeutic targets, and numerous pyrazine-based small molecules have been developed as kinase inhibitors.[2][3] The 2-aminopyrazine moiety, in particular, is a common scaffold in many clinically evaluated and approved kinase inhibitors.[3]

Application in Kinase Inhibitor Synthesis

While direct and specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural similarity to other 2-aminopyrazine and 2-aminopyridine intermediates strongly suggests its application in the synthesis of kinase inhibitors targeting a range of kinases, including but not limited to:

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Inhibitors of MK-2 are sought after for the treatment of inflammatory diseases like rheumatoid arthritis.[1]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers.[4]

  • Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a cornerstone of targeted cancer therapy.[5]

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 inhibitors are being investigated for neurodegenerative diseases, bipolar disorder, and diabetes.[6][7]

The general strategy involves the elaboration of the 2-amino group and manipulation of the 3-benzyloxy substituent. The amino group can be acylated, alkylated, or used in condensation reactions to introduce various side chains that can interact with specific residues in the kinase active site. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can act as a key hydrogen bond donor or acceptor, or it can be replaced to introduce other functionalities.

A particularly relevant application is in the synthesis of fused pyrazine ring systems, such as pyrido[2,3-b]pyrazines. These scaffolds have shown significant promise as potent inhibitors of various kinases and can be synthesized from appropriately substituted 2-aminopyrazines.[8][9]

Quantitative Data of Structurally Related Kinase Inhibitors

To illustrate the potential of the 2-aminopyrazine scaffold, the following table summarizes the biological activity of derivatives synthesized from structurally similar starting materials. These examples underscore the potency that can be achieved with this chemical class.

Compound ClassTarget KinaseIC50 (nM)Cell-based Activity (IC50, µM)Reference
Imadazo[1,2-a]pyrazine DerivativeCDK91606.66 (average over 3 cell lines)[5]
2-Aminopurine DerivativeCDK219-[10]
Pyrido[2,3-b]pyrazine DerivativePC9 (erlotinib-sensitive)90-[9]
Pyrido[2,3-b]pyrazine DerivativePC9-ER (erlotinib-resistant)150-[9]
3-Amino-pyrazine-2-carboxamide DerivativeFGFR1-NCI-H520: 26.69, SNU-16: 1.88[4]

Experimental Protocols

The following section provides a general, illustrative protocol for the synthesis of a pyrido[2,3-b]pyrazine derivative, a common scaffold for kinase inhibitors, starting from a 2-aminopyrazine intermediate like this compound.

Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol describes a two-step process involving a condensation reaction followed by cyclization.

Step 1: Condensation of this compound with a β-ketoester

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or xylene, add a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Step 2: Cyclization to form the Pyrido[2,3-b]pyrazine Core

  • Reaction Setup: Dissolve the product from Step 1 in a high-boiling point solvent such as Dowtherm A.

  • Reaction Conditions: Heat the solution to a high temperature (typically 200-250 °C) to induce thermal cyclization. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to obtain the desired pyrido[2,3-b]pyrazine derivative.

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

G A This compound (Starting Material) B Condensation with β-ketoester A->B Step 1 C Intermediate Enamine B->C D Thermal Cyclization C->D Step 2 E Pyrido[2,3-b]pyrazine Core D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a pyrido[2,3-b]pyrazine kinase inhibitor.

Signaling Pathway Inhibition

G cluster_0 Cellular Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Kinase Downstream Kinase (e.g., MEK, AKT) Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Cell Cell Proliferation, Survival, Angiogenesis Gene->Cell Inhibitor 2-Aminopyrazine-derived Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a 2-aminopyrazine derivative.

Conclusion

This compound represents a highly versatile and valuable intermediate for the synthesis of novel kinase inhibitors. Its strategic functionalization provides a platform for developing potent and selective drug candidates for the treatment of cancer and inflammatory diseases. The provided protocols and data for structurally related compounds highlight the potential of this building block in modern drug discovery and development.

References

Application Note: HPLC Analysis of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-benzyloxypyrazine has been developed to ensure accurate quantification and purity assessment for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology, from sample preparation to data analysis, based on established techniques for similar pyrazine derivatives.

Introduction this compound is a heterocyclic organic compound featuring a pyrazine core, which is a structural motif found in numerous therapeutic agents.[1] Derivatives of pyrazine are known to possess diverse biological properties, including anti-inflammatory and anticancer activities.[1] Accurate and reliable analytical methods are therefore essential for the quality control, impurity profiling, and pharmacokinetic studies of such compounds. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Principle The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution using a mobile phase of acetonitrile and water, modified with formic acid, ensures efficient separation and good peak symmetry. Formic acid is utilized as a mobile phase modifier to improve peak shape and provide compatibility with mass spectrometry (MS) detection if required.[1][2] Detection is performed using a UV detector, set at a wavelength determined to be the absorbance maximum (λmax) for the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a calibration curve generated from standard solutions of known concentrations.

Challenges with Pyrazine Analysis The analysis of pyrazine derivatives can present challenges. Basic pyrazine compounds may interact with residual acidic silanol groups on the surface of silica-based columns, potentially leading to peak tailing.[3] A well-chosen, high-purity column and an optimized mobile phase with an appropriate modifier are crucial to mitigate these effects and achieve symmetrical peaks.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (LC-MS grade)

    • This compound reference standard

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials, and 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended for dissolving standards and samples.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range.

  • Ensure the sample is completely dissolved, using sonication if necessary.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis. This step is crucial to remove particulates that could damage the column.[4]

5. Chromatographic Conditions The following table summarizes the recommended starting parameters for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-19 min: 90% to 10% B19-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C[5]
Detection Wavelength UV at 270 nm (or λmax)[2]
Injection Volume 10 µL

6. Data Analysis and Quantification

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) multiple times (n=5) to evaluate system suitability. Key parameters include tailing factor (should be ≤ 2.0) and relative standard deviation (%RSD) for peak area and retention time (should be ≤ 2.0%).

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the prepared standards. Perform a linear regression analysis on the data. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the prepared sample solution by interpolating its peak area from the calibration curve. Calculate the final concentration in the original sample based on the initial weight and dilution factor.

Method Performance and Validation

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following table presents typical performance characteristics that should be evaluated.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Precision (%RSD) ≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%[6]99.1 - 101.2%
Limit of Detection (LOD) S/N ratio ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10~1.0 µg/mL

Visualized Workflows

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_reagents Prepare Mobile Phases & Diluent prep_std Prepare Standard Solutions prep_sample Prepare Sample Solution hplc_setup Set Up HPLC System (Install Column, Equilibrate) prep_sample->hplc_setup sys_suit Perform System Suitability Test hplc_setup->sys_suit cal_curve Inject Standards & Generate Calibration Curve sys_suit->cal_curve sample_analysis Inject Sample(s) cal_curve->sample_analysis integrate Integrate Chromatographic Peaks sample_analysis->integrate quantify Quantify Analyte using Calibration Curve integrate->quantify report Generate Final Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Parameters cluster_params Method Parameters (Inputs) cluster_outcomes Performance Metrics (Outputs) mobile_phase Mobile Phase Composition retention Retention Time mobile_phase->retention resolution Resolution mobile_phase->resolution sensitivity Sensitivity (LOD/LOQ) mobile_phase->sensitivity column_type Column Chemistry (e.g., C18) column_type->retention peak_shape Peak Shape (Tailing Factor) column_type->peak_shape flow_rate Flow Rate flow_rate->retention temperature Column Temperature temperature->retention

Caption: Key HPLC parameters influencing analytical performance metrics.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-3-benzyloxypyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines predicted NMR spectral data, a comprehensive experimental protocol for sample analysis, and visual workflows to aid in experimental design and data interpretation.

Predicted NMR Spectral Data

Precise experimental NMR data for this compound is not widely published. However, based on the analysis of structurally similar compounds, such as 2-aminopyrazine, 2-amino-3-benzyloxypyridine, and standard chemical shift values for benzyl groups, a predicted set of ¹H and ¹³C NMR data has been compiled. These estimations serve as a valuable reference for spectral assignment and structural verification.

Note: The following data are predicted values and should be confirmed by experimental analysis. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.8 - 8.0d~2.5
H-6~7.6 - 7.8d~2.5
Phenyl-H (ortho)~7.4 - 7.6m
Phenyl-H (meta, para)~7.2 - 7.4m
-CH₂-~5.3 - 5.5s
-NH₂~4.5 - 5.5br s
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~155 - 158
C-3~148 - 152
C-5~130 - 135
C-6~125 - 130
C (ipso, Phenyl)~136 - 138
C (ortho, Phenyl)~128 - 130
C (meta, Phenyl)~127 - 129
C (para, Phenyl)~127 - 129
-CH₂-~70 - 75

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR spectral assignment.

G cluster_pyrazine Pyrazine Ring cluster_substituents Substituents C2 C3 C2->C3 NH2 NH₂ C2->NH2 N4 C3->N4 O O C3->O C5 N4->C5 C6 C5->C6 N1 C6->N1 N1->C2 lC2 2 lC3 3 lN4 4 lC5 5 lC6 6 lN1 1 CH2 CH₂ O->CH2 Phenyl Phenyl CH2->Phenyl

Caption: Molecular structure of this compound.

Experimental Protocol

This section provides a detailed methodology for the preparation and NMR analysis of a solid sample of this compound.

1. Sample Preparation

  • Materials and Equipment:

    • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • High-quality 5 mm NMR tube

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • Glass vial

    • Pasteur pipette with a glass wool plug

    • Vortex mixer or sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry glass vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[1][2] Chloroform-d (CDCl₃) is often a good starting choice for nonpolar to moderately polar organic compounds.

    • Gently vortex or sonicate the mixture until the sample is completely dissolved.[1]

    • Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.[1][2]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.[1]

    • Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[1]

2. NMR Data Acquisition

  • Instrument:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the magnet.

    • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp spectral lines.[1]

    • Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure efficient signal detection.[1]

    • Acquisition:

      • For ¹H NMR , set up a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

      • For ¹³C NMR , use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary.

    • Save the acquired Free Induction Decay (FID) data.

3. Data Processing

  • Software:

    • Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Procedure:

    • Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

NMR Analysis Workflow

The following diagram outlines the logical workflow from sample preparation to final data analysis for the NMR spectroscopy of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (¹H and ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking, Integration, and Assignment reference->analyze

Caption: General workflow for NMR analysis.

References

Application Notes and Protocols: 2-Amino-3-benzyloxypyrazine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxypyrazine is a heterocyclic amine containing a pyrazine core, a versatile scaffold in medicinal chemistry. While specific biological data for this particular compound is not extensively available in public literature, its structural motifs—the aminopyrazine group and the benzyl ether—are present in numerous biologically active molecules. This document provides an overview of the potential applications of this compound in drug design, drawing inferences from structurally related compounds and the broader class of aminopyrazine-based kinase inhibitors.

The aminopyrazine scaffold is a key pharmacophore in a variety of kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The benzyloxy substituent offers a vector for exploring hydrophobic interactions within the ATP-binding pocket of kinases.

A structurally similar analog, 2-Amino-3-benzyloxypyridine, is a known inhibitor of p38α mitogen-activated protein kinase (MAPK) and has been utilized in the synthesis of Raf kinase inhibitors.[1][2] This suggests that this compound could be a valuable starting point for the design of novel kinase inhibitors.

Potential Applications in Drug Design

Based on the known activities of related compounds, this compound holds potential as a scaffold for the development of inhibitors targeting various protein kinases.

  • Kinase Inhibitor Development: The aminopyrazine core can serve as a hinge-binding motif in the ATP pocket of kinases. The benzyloxy group can be modified to optimize van der Waals and hydrophobic interactions, enhancing potency and selectivity.

  • Central Nervous System (CNS) Agents: The pyrazine nucleus is a common feature in molecules with CNS activity. Further derivatization of this compound could lead to novel therapeutics for neurological disorders.[3]

  • Agrochemicals: The structural features of this compound may also be explored for the development of novel pesticides.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 110223-15-9[4]
Molecular Formula C₁₁H₁₁N₃O[3]
Molecular Weight 201.23 g/mol [3]
Appearance Solid[5]
Boiling Point 366 °C[3]
Storage 2-8 °C[3]

Experimental Protocols

Synthesis of this compound

General Protocol for Benzylation:

  • Materials: 2-amino-3-hydroxypyrazine, benzyl bromide, a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., dimethylformamide, acetonitrile).

  • Procedure:

    • Dissolve 2-amino-3-hydroxypyrazine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at 0 °C and stir the mixture for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

To evaluate the potential of this compound as a kinase inhibitor, a general in vitro kinase assay can be performed. The following protocol is a template and should be optimized for the specific kinase of interest (e.g., p38α MAPK, Raf kinase).

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical quantitative data for a series of this compound derivatives, illustrating how results from kinase inhibition assays could be structured.

CompoundR Group ModificationTarget KinaseIC₅₀ (nM)
ABP-001 H (Parent Compound)p38α MAPK850
ABP-002 4-Fluorop38α MAPK320
ABP-003 3-Chlorop38α MAPK450
ABP-004 4-Methoxyp38α MAPK980
ABP-005 H (Parent Compound)Raf Kinase1200
ABP-006 4-FluoroRaf Kinase750

Visualizations

Potential Signaling Pathway Inhibition

Given that the structurally similar 2-Amino-3-benzyloxypyridine inhibits p38α MAPK, a potential mechanism of action for this compound could involve the inhibition of this pathway, which is crucial in cellular responses to stress, inflammation, and apoptosis.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response ABP This compound ABP->p38_MAPK

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential kinase inhibitors like this compound.

Kinase_Inhibitor_Screening_Workflow Compound_Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (Single Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement, Efficacy) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

References

Application Notes and Protocols for the Continuous-Flow Synthesis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazine compounds utilizing continuous-flow chemistry. The pyrazine scaffold is a vital heterocyclic motif present in numerous FDA-approved drugs and biologically active compounds, making its efficient synthesis a key area of interest in medicinal chemistry and drug development.[1] Continuous-flow technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and amenability to automation and scale-up.[2]

Introduction to Continuous-Flow Synthesis of Pyrazines

Pyrazine derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as anticancer, antiviral, and antitubercular effects.[1][3] Traditional batch synthesis of pyrazines, often involving the condensation of 1,2-diamines with α-dicarbonyl compounds, can be lengthy and challenging to control.[4][5] Flow chemistry addresses these limitations by performing reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over parameters like temperature, pressure, and residence time, leading to more efficient and reproducible synthetic outcomes.

Key Advantages of Flow Chemistry for Pyrazine Synthesis:

  • Enhanced Safety: Hazardous intermediates can be generated and consumed in situ, minimizing their accumulation.[2]

  • Rapid Optimization: Reaction conditions can be screened and optimized quickly by altering flow rates and temperatures.

  • Scalability: Scaling up production is achieved by running the system for longer periods or by using parallel reactors.[6]

  • Automation: Continuous-flow systems are readily automated, enabling the synthesis of compound libraries for drug discovery efforts.[6]

Experimental Protocols

Protocol 1: Enzymatic Continuous-Flow Synthesis of Pyrazinamide Derivatives

This protocol details the synthesis of pyrazinamide derivatives from pyrazine esters and various amines, employing an immobilized enzyme catalyst in a continuous-flow system. This method represents a green and efficient approach to amide bond formation.[7][8][9]

Materials and Equipment:

  • Syringe pumps

  • Packed-bed reactor containing Lipozyme® TL IM (immobilized lipase from Thermomyces lanuginosus)

  • Back pressure regulator

  • Heating module

  • Pyrazine-2-carboxylate (or other pyrazine esters)

  • Various amines (e.g., benzylamine, aliphatic amines, morpholine)

  • tert-Amyl alcohol (solvent)

Procedure:

  • Solution Preparation:

    • Prepare a solution of pyrazine-2-carboxylate in tert-amyl alcohol (e.g., 0.5 M).

    • Prepare a solution of the desired amine in tert-amyl alcohol (e.g., 1.5 M, a 3-fold molar excess).

  • System Setup:

    • Assemble the continuous-flow reactor system as depicted in the workflow diagram below.

    • Equilibrate the packed-bed reactor to the desired temperature (e.g., 45 °C).

  • Reaction Execution:

    • Pump the two reactant solutions at equal flow rates (e.g., 15.6 μL/min each, for a total flow rate of 31.2 μL/min) into a T-mixer.

    • The combined stream flows through the packed-bed reactor. The residence time is determined by the reactor volume and the total flow rate (e.g., a residence time of 20 minutes).

    • The product stream is collected after passing through the back pressure regulator.

  • Work-up and Analysis:

    • The collected product solution is concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired pyrazinamide derivative.

Quantitative Data for Pyrazinamide Synthesis:

ParameterValueReference
Substrate 1Pyrazine-2-carboxylate[7]
Substrate 2Benzylamine[7]
Substrate Ratio (Amine:Ester)3:1[7]
Solventtert-Amyl Alcohol[7]
CatalystLipozyme® TL IM[7]
Temperature45 °C[7]
Flow Rate (total)31.2 μL/min[7]
Residence Time20 min[7]
Yieldup to 91.6%[7][9]
Protocol 2: Generalized Continuous-Flow Synthesis of Substituted Pyrazines via Condensation

This protocol describes a generalized method for the synthesis of substituted pyrazines by adapting the classical condensation of a 1,2-dicarbonyl compound and a 1,2-diamine to a continuous-flow setup. This approach is suitable for generating a library of pyrazine derivatives.

Materials and Equipment:

  • Two syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel tubing)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of the 1,2-dicarbonyl compound (e.g., 2,3-butanedione) in a suitable solvent (e.g., ethanol).

    • Prepare a solution of the 1,2-diamine (e.g., ethylenediamine) in the same solvent.

  • System Setup:

    • Configure the flow reactor system as shown in the workflow diagram.

    • Set the desired temperature for the reactor coil (e.g., 100-150 °C).

  • Reaction Execution:

    • Pump the reactant solutions at desired flow rates to achieve the intended stoichiometry and residence time.

    • The reactants mix in the T-mixer and enter the heated reactor coil where the condensation and subsequent oxidation to the pyrazine occurs.

    • The product stream is cooled and collected.

  • Work-up and Analysis:

    • The solvent is removed from the collected solution.

    • The product is purified via standard methods such as distillation or chromatography.

Exemplary Quantitative Data for Generalized Pyrazine Synthesis:

ParameterExemplary Value
Substrate 11,2-Dicarbonyl Compound
Substrate 21,2-Diamine
SolventEthanol, DMF
Temperature100 - 170 °C
Residence Time5 - 30 min
Pressure10 - 15 bar
Yield60 - 95% (substrate dependent)

Visualizations

Experimental Workflow for Continuous-Flow Pyrazine Synthesis

G Generalized Continuous-Flow Pyrazine Synthesis Workflow cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection A 1,2-Dicarbonyl Solution P1 P1 A->P1 B 1,2-Diamine Solution P2 P2 B->P2 T T-Mixer P1->T P2->T R Heated Reactor Coil (e.g., 100-170 °C) T->R BPR Back Pressure Regulator R->BPR C Collection Vessel BPR->C

Caption: Workflow for a typical continuous-flow synthesis of pyrazines.

Inhibition of the RAS-ERK Signaling Pathway by Pyrazine Derivatives

Many pyrazine-based compounds exhibit their anticancer effects by inhibiting key proteins in cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the RAS-ERK pathway, which controls cell proliferation and survival.[10][11][12] Certain pyrazine derivatives have been developed as inhibitors of SHP2, a protein tyrosine phosphatase that positively regulates this pathway.[13][14]

G RAS-ERK Pathway Inhibition by Pyrazine Derivatives RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Activation Pyrazine Pyrazine Inhibitor Pyrazine->SHP2 Inhibition

References

Application Notes and Protocols: The Role of 2-Aminopyrazine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3][4] The pyrazine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors.[5] This is largely due to the ability of the pyrazine nitrogen atoms to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.[5][6] Among these, 2-aminopyrazine derivatives have been extensively explored and have shown significant potential as potent and selective kinase inhibitors.

While specific data on 2-Amino-3-benzyloxypyrazine as a kinase inhibitor is not extensively available in the public domain, the broader class of 2-aminopyrazine derivatives has been the subject of numerous studies. These compounds have been successfully developed to target a range of kinases, demonstrating their versatility and therapeutic potential. This document provides an overview of the application of 2-aminopyrazine derivatives in kinase inhibition, including their mechanism of action, relevant signaling pathways, and detailed protocols for their evaluation.

Mechanism of Action

2-Aminopyrazine derivatives typically function as ATP-competitive inhibitors.[5] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The aminopyrazine core forms crucial hydrogen bonds with the kinase hinge region, while substitutions on the pyrazine ring allow for additional interactions with other residues in the binding pocket, thereby enhancing potency and selectivity.[6][7]

Targeted Signaling Pathways

Derivatives of 2-aminopyrazine have been designed to inhibit kinases across various signaling pathways implicated in disease. A prominent example is the PI3K/Akt/mTOR pathway, which is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, survival, and metabolism.[2][3][8][9]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that promotes cell growth, proliferation, and survival.[3][8] Dysregulation of this pathway is a common event in many cancers.[2][3] Aminopyrazine derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[10][11][12][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor 2-Aminopyrazine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway with inhibition points for 2-aminopyrazine derivatives.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 2-aminopyrazine derivatives against various kinases. This data is compiled from multiple studies and is intended for comparative purposes.

Table 1: Inhibitory Activity of Aminopyrazine Derivatives against various kinases.

Compound ClassTarget KinaseIC50 (nM)Cell-based Assay IC50 (nM)Reference
AminopyrazineMK-21 - 1000100 - 10000 (TNFα production)[14]
AminopyrazineNek210 - 500Not Reported[7]
2,6-disubstituted pyrazinesCSNK2A5 - 1212 (NanoBRET)[15]
Imidazo[4,5-b]pyrazineTRK A, B, C0.22 - 7.68single-digit nM (MK12 cells)[16]
3-Amino-pyrazine-2-carboxamideFGFR1-4Not Reportedsubmicromolar[17]

Table 2: Inhibitory Activity of Pyrazine Derivatives against PI3K/mTOR Pathway Kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazino[2,3-b] PyrazinesmTORNot Specified[10]
ImidazopyrazinemTORC1/mTORC2Not Specified[18]
2-(thiophen-2-yl)-1,3,5-triazinePI3Kα/mTORNot Specified[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of kinase inhibitors. Below are protocols for key experiments commonly used to characterize the activity of 2-aminopyrazine derivatives.

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF®)

This protocol describes a generic, high-throughput biochemical assay to determine the in vitro potency of a compound against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-aminopyrazine derivative against a specific kinase.

Materials:

  • Recombinant target kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® detection reagents (e.g., Streptavidin-XL665 and anti-phospho-substrate antibody labeled with Eu3+-cryptate)

  • 384-well low-volume white plates

  • Test compound (2-aminopyrazine derivative) dissolved in DMSO

  • Positive control (known inhibitor, e.g., Staurosporine)

  • Negative control (DMSO)

Method:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Dispense 50 nL of the compound dilutions, positive control, and negative control into the wells of a 384-well plate.

  • Add 5 µL of the kinase solution (in kinase assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase pre-incubation.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to its Km) in kinase assay buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF® signal.

  • Read the fluorescence at 620 nm and 665 nm using an HTRF®-compatible plate reader.

Data Analysis:

  • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

  • Calculate the percent inhibition for each compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the ability of a 2-aminopyrazine derivative to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Objective: To determine the cellular potency of a 2-aminopyrazine derivative by observing the inhibition of substrate phosphorylation.

Materials:

  • Cancer cell line known to have an activated kinase signaling pathway of interest.

  • Cell culture medium and supplements.

  • Test compound (2-aminopyrazine derivative) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (total and phospho-specific for the target substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Method:

  • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the 2-aminopyrazine derivative for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for the total protein to ensure equal loading.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total protein using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

  • Express the results as a percentage of the DMSO-treated control.

  • Plot the percentage of phosphorylation against the compound concentration to determine the cellular IC50.

Experimental Workflow and Screening Cascade

The discovery and development of novel kinase inhibitors typically follow a structured workflow, starting from a large-scale primary screen and progressing to more detailed characterization of promising candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization cluster_3 In Vivo Studies Compound_Library Compound Library (>100,000 compounds) HTS High-Throughput Screen (Biochemical Assay) Compound_Library->HTS Dose_Response Dose-Response Assay (IC50 Determination) HTS->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cellular_Assays Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity->Cellular_Assays ADME_Tox In Vitro ADME/Tox Cellular_Assays->ADME_Tox PK_PD Pharmacokinetics & Pharmacodynamics ADME_Tox->PK_PD Efficacy In Vivo Efficacy Models PK_PD->Efficacy Candidate Preclinical Candidate Efficacy->Candidate

Caption: A typical high-throughput screening workflow for kinase inhibitor discovery.

Conclusion

2-Aminopyrazine derivatives represent a valuable and versatile chemical scaffold for the development of potent and selective kinase inhibitors. Their ability to effectively target key kinases in dysregulated signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel 2-aminopyrazine-based kinase inhibitors for various disease indications. Further exploration of this chemical class is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols: Development of Pyrazine-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyrazine-derived drugs, including their mechanisms of action, key experimental protocols, and relevant quantitative data. The pyrazine scaffold is a crucial pharmacophore in modern drug discovery, present in a variety of clinically approved medications.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5]

Overview of Key Pyrazine-Derived Drugs

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[6] This structure is a key component in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic rings like benzene or pyridine.[2] Several pyrazine-containing drugs are approved for clinical use, targeting a range of diseases.[6][7]

Table 1: Prominent Clinically Approved Pyrazine-Derived Drugs

Drug NameTherapeutic AreaMechanism of Action
Bortezomib (Velcade)OncologyReversible inhibitor of the 26S proteasome, crucial for degrading proteins involved in cell cycle control and survival.[6]
Pyrazinamide Infectious DiseaseProdrug converted to pyrazinoic acid, which disrupts membrane potential and fatty acid synthesis in Mycobacterium tuberculosis.[8]
Favipiravir (Avigan)Infectious DiseaseProdrug that is converted to its active form (favipiravir-RTP) and acts as an inhibitor of RNA-dependent RNA polymerase in viruses.[6]
Gilteritinib (Xospata)OncologyPotent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, key kinases in acute myeloid leukemia (AML).[9]
Amiloride CardiovascularPotassium-sparing diuretic that blocks epithelial sodium channels (ENaC) in the distal convoluted tubule.[4]
Eszopiclone (Lunesta)Central Nervous SystemNonbenzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[6]

Key Signaling Pathways and Mechanisms of Action

Pyrazine derivatives modulate various cellular pathways. A significant number of these drugs, particularly in oncology, function as kinase inhibitors.

Kinase Inhibition Signaling Pathway

Many pyrazine-based anticancer agents are ATP-competitive kinase inhibitors.[9] They bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that promote cell proliferation and survival. Gilteritinib, for example, targets the FLT3 kinase, which is often mutated in AML.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates ATP ATP ATP->RTK Phosphorylates Transcription Gene Transcription Downstream->Transcription Regulates Proliferation Cell Proliferation & Survival Gilteritinib Gilteritinib (Pyrazine Drug) Gilteritinib->RTK Inhibits ATP Binding Transcription->Proliferation Ligand Growth Factor (e.g., FLT3 Ligand) Ligand->RTK Binds

Caption: ATP-competitive kinase inhibition by a pyrazine drug (e.g., Gilteritinib).

Prodrug Activation Workflow

Some pyrazine drugs are administered as inactive prodrugs and require metabolic activation to exert their therapeutic effect. Pyrazinamide is a classic example, activated by a specific bacterial enzyme.

Prodrug_Activation cluster_outside Extracellular cluster_bacterium Mycobacterium tuberculosis PZA_prodrug Pyrazinamide (Prodrug) PZA_inside Pyrazinamide PZA_prodrug->PZA_inside Uptake Enzyme Pyrazinamidase (pncA enzyme) PZA_inside->Enzyme Substrate POA Pyrazinoic Acid (Active Drug) Enzyme->POA Conversion Target Disruption of: - Membrane Potential - Fatty Acid Synthesis POA->Target Inhibits

Caption: Bioactivation of the prodrug Pyrazinamide within M. tuberculosis.

Quantitative Biological Data

The efficacy of pyrazine derivatives is often quantified by their inhibitory concentrations (IC₅₀) against cancer cell lines or minimum inhibitory concentrations (MIC) against microbial strains.

Table 2: In Vitro Anticancer Activity of Pyrazine Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
YM155 H1299 (Lung Carcinoma)0.0137[4]
Compound 48 (Chalcone-Pyrazine) BEL-7402 (Hepatocellular Carcinoma)10.74[10]
Compound 89 (Flavono-Pyrazine) MCF-7 (Breast Cancer)10.43[4]
Resveratrol-Pyrazine Analog (67) MCF-7 (Breast Cancer)70.9[10]
Cinnamic Acid-Pyrazine (15) HBMEC-2 (Microvascular Endothelial)3.55 (EC₅₀)[4]
Gilteritinib (FLT3/AXL inhibitor) MV4-11 (AML)0.29 (nM) for FLT3[9]
Darovasertib (PKC inhibitor) N/A (Biochemical Assay)1.9 (nM) for PKCα[9]

Table 3: Preclinical Pharmacokinetic Parameters of Pyrazine Derivatives

CompoundSpeciesAdministrationT½ (h)Cmax (ng/mL)Bioavailability (%)Reference
Pyrazinib MousePO (10 mg/kg)2.115025[11]
Pyrazinib RatPO (10 mg/kg)3.512020[11]
Pyrazinib DogPO (5 mg/kg)4.28015[11]
PZDH (350 mg/m²) HumanIV8.5N/AN/A[12]

Experimental Protocols

Protocol for Synthesis of a Pyrazinamide Derivative

This protocol describes a general, laboratory-scale enzymatic synthesis of a pyrazinamide derivative from a pyrazine ester, which is a greener alternative to traditional chemical methods.[13]

Objective: To synthesize N-benzylpyrazin-2-carboxamide.

Materials:

  • Ethyl pyrazine-2-carboxylate

  • Benzylamine

  • Immobilized Lipase (e.g., Lipozyme® TL IM)

  • Solvent (e.g., Tert-butyl methyl ether)

  • Molecular sieves (for dehydration)

  • Reaction vessel (e.g., sealed vial or continuous-flow reactor)

  • Shaker incubator or magnetic stirrer

  • HPLC for reaction monitoring

  • Silica gel for purification

Procedure:

  • Preparation: Add ethyl pyrazine-2-carboxylate (1 mmol) and benzylamine (1.2 mmol) to a reaction vessel containing 5 mL of tert-butyl methyl ether.

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg) and dehydrated molecular sieves to the mixture.

  • Reaction: Seal the vessel and place it in a shaker incubator at 50°C for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

  • Work-up: Once the reaction is complete, filter off the enzyme and molecular sieves. Wash the solids with a small amount of solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-benzylpyrazin-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a pyrazine compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

Objective: To determine the IC₅₀ value of a test compound against the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test pyrazine compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a pyrazine compound against a bacterial strain.[15]

Objective: To determine the MIC of a test compound against Staphylococcus aureus.

Materials:

  • S. aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test pyrazine compound, dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Read the plate visually or with a plate reader.

  • Validation: Ensure that the positive control shows clear bacterial growth and the negative control remains clear.

Conclusion and Future Prospects

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, leading to a diverse array of approved drugs.[3][16] The development of new pyrazine derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles.[9][17] Future work will likely focus on exploring new therapeutic targets, utilizing computational methods for rational drug design, and developing innovative synthetic methodologies.[18][19] The protocols and data presented here serve as a foundational guide for researchers contributing to this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-benzyloxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most common and direct synthetic route is the O-benzylation of 2-amino-3-hydroxypyrazine. This method involves the reaction of 2-amino-3-hydroxypyrazine with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.

Q2: What are the critical parameters to control for a high yield in the O-benzylation step?

Key parameters to optimize for a successful O-benzylation include the choice of base, solvent, reaction temperature, and the purity of the starting materials. A strong base is typically required to deprotonate the hydroxyl group, and an appropriate solvent is needed to ensure the solubility of the reactants.

Q3: Are there any significant side reactions to be aware of?

Yes, potential side reactions include N-benzylation of the amino group, and dialkylation (both N- and O-benzylation). Over-alkylation of the benzyl group is also a possibility, though less common. The formation of these byproducts can significantly lower the yield of the desired product.

Q4: How can the product be purified effectively?

Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation to find the optimal system. For column chromatography, a solvent system of petroleum ether and ethyl acetate is often a good starting point.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time or increase the reaction temperature. - Ensure efficient stirring to improve mass transfer.
Purity of starting materials.- Use high-purity 2-amino-3-hydroxypyrazine and benzyl halide. - Ensure the base is not contaminated or degraded.
Suboptimal base or solvent.- Screen different bases (e.g., sodium hydride, potassium carbonate, sodium hydroxide). - Test various solvents to ensure good solubility of reactants (e.g., DMF, THF, acetonitrile).
Formation of Multiple Products (Poor Selectivity) N-benzylation as a side reaction.- Protect the amino group with a suitable protecting group before O-benzylation. - Use a bulkier base which may favor O-alkylation.
Over-alkylation.- Use a stoichiometric amount of the benzylating agent. - Add the benzylating agent slowly to the reaction mixture.
Product is Difficult to Purify Co-eluting impurities.- Optimize the solvent system for column chromatography. - Consider a different purification technique, such as preparative HPLC.
Product is an oil or does not crystallize.- Try different solvents or solvent mixtures for recrystallization. - Scratch the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Protocol 1: O-Benzylation of 2-Amino-3-hydroxypyrazine

This protocol is adapted from a similar synthesis of 2-amino-3-benzyloxypyridine and may require optimization.[1]

Materials:

  • 2-Amino-3-hydroxypyrazine

  • Benzyl chloride (or benzyl bromide)

  • Sodium hydroxide (or other suitable base like sodium hydride)

  • Tetrabutylammonium bromide (as a phase-transfer catalyst, optional)

  • Toluene (or other suitable solvent like DMF)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in deionized water.

  • To this solution, add 2-amino-3-hydroxypyrazine and tetrabutylammonium bromide.

  • Slowly add benzyl chloride to the reaction mixture with stirring.

  • Heat the mixture to 70-75°C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol/water mixture) or by column chromatography.

Data Presentation

Table 1: Reaction Conditions for O-Benzylation of 2-Amino-3-hydroxypyrazine (Example for User Data Logging)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Observations
1NaOHWater/Toluene756
2NaHDMF2512
3K₂CO₃Acetonitrile808
4

Visualizations

Synthesis_Pathway cluster_reactants Reactants 2-Amino-3-hydroxypyrazine 2-Amino-3-hydroxypyrazine Product This compound 2-Amino-3-hydroxypyrazine->Product O-Benzylation Benzyl_Halide Benzyl Halide (e.g., Benzyl Chloride) Benzyl_Halide->Product Base Base (e.g., NaOH, NaH) Base->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Check_Purity->Optimize_Conditions No Impure Impure Materials Check_Purity->Impure Yes Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Optimize_Conditions->Analyze_Byproducts No Suboptimal Suboptimal Conditions Optimize_Conditions->Suboptimal Yes Purification_Issues Address Purification Issues Analyze_Byproducts->Purification_Issues No Side_Reactions Side Reactions Occurring Analyze_Byproducts->Side_Reactions Yes Purification_Loss Product Loss During Purification Purification_Issues->Purification_Loss Yes Solution1 Purify Starting Materials Impure->Solution1 Solution2 Systematic Screening of Conditions Suboptimal->Solution2 Solution3 Modify Reaction to Minimize Side Products (e.g., Protection) Side_Reactions->Solution3 Solution4 Optimize Purification Protocol Purification_Loss->Solution4

References

Technical Support Center: Purification of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-3-benzyloxypyrazine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying crude this compound?

A1: A typical purification workflow begins with an initial cleanup using liquid-liquid extraction (LLE) to remove highly polar or non-polar impurities. This is followed by a primary purification step, which is most commonly either recrystallization (if the compound is a solid) or column chromatography. For high-purity requirements, a combination of these techniques may be necessary.

Q2: What are the most common impurities I might encounter?

A2: Common impurities in pyrazine synthesis include unreacted starting materials, imidazole byproducts, and other side-products from the reaction.[1][2][3] Imidazoles are generally more polar than the desired pyrazine product.[3] The purity of your starting materials is crucial, as impurities can lead to unwanted side reactions.[2]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the nature of the crude product and the impurities. Recrystallization is an excellent choice for solid products with moderate purity, as it can be scaled up easily and yield highly pure crystalline material.[1] Column chromatography is more versatile and is highly effective for separating compounds with similar polarities or for purifying oils and amorphous solids.[1][4] If recrystallization fails or results in an "oiled out" product, chromatography is the recommended next step.[5]

Q4: My compound appears to be degrading during purification. What can I do to prevent this?

A4: this compound, being an aromatic amine, can be sensitive to harsh conditions. Degradation can occur on acidic silica gel or under overly acidic or basic conditions during workup.[1][6] To mitigate this, consider using milder reagents and conditions. For chromatography, you can neutralize the acidic silica gel by adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to your eluent or by using an alternative stationary phase like basic alumina.[6]

Troubleshooting Guides

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

PUR-001: Low recovery after recrystallization.

Potential Cause Troubleshooting Steps & Solutions
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Perform small-scale solubility tests with various solvents to find the optimal one. A patent for the similar 2-Amino-3-methoxy-pyrazine suggests cyclohexane as a potential solvent.[7]
Using Too Much Solvent Using an excessive amount of hot solvent for dissolution will keep more of your product dissolved even after cooling, leading to low recovery.[8] Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Use a pre-warmed funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.[5]
Insufficient Cooling The solution may not have been cooled sufficiently to maximize crystal formation. After allowing the solution to cool slowly to room temperature, place it in an ice-water bath to maximize the yield of crystals.[2][5]

PUR-002: The compound "oils out" during recrystallization instead of forming crystals.

Potential Cause Troubleshooting Steps & Solutions
High Impurity Concentration A high level of impurities can disrupt crystal lattice formation, causing the product to separate as a liquid.[5] Consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.[5]
Rapid Cooling Cooling the solution too quickly ("shock cooling") can cause the product to precipitate as an impure amorphous solid or oil.[2] Allow the solution to cool slowly and undisturbed to encourage proper crystal growth.
Inappropriate Solvent The melting point of your compound might be lower than the boiling point of the chosen solvent.[5] Try a lower-boiling point solvent or use a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity persists, then heat gently to redissolve and cool slowly.[8]

PUR-003: Poor separation or streaking during silica gel column chromatography.

Potential Cause Troubleshooting Steps & Solutions
Acid-Base Interaction As an amine, the compound is basic and can interact strongly with the acidic silanol groups on the silica gel surface. This causes streaking (tailing) and potential degradation.[6] Add a small amount (0.1-1%) of a competing base like triethylamine or ammonium hydroxide to the eluent to neutralize the silica surface.[6]
Incorrect Solvent System The chosen eluent may be too polar, causing all compounds to elute quickly with no separation, or not polar enough, resulting in the compound not moving from the origin.[5] Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an optimal mobile phase that provides good separation (target Rf of ~0.3).[1][3]
Column Overloading Loading too much crude material onto the column leads to broad bands and poor separation.[4] As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.
Improper Column Packing Air bubbles or channels in the silica gel bed will result in an uneven solvent front and poor separation.[5] Ensure the column is packed uniformly without any cracks or gaps.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

Technique Principle of Separation Advantages Disadvantages Best Suited For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, can yield very high-purity crystalline material.Only applicable to solids, requires finding a suitable solvent, can have yield losses.[8]Purifying solid crude products with moderate to high initial purity.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through.[1]Highly versatile, separates complex mixtures, applicable to solids and oils, high resolution.[4]More time-consuming, requires larger volumes of solvent, can be more complex to optimize.Purifying complex mixtures, separating compounds with similar polarities, or when recrystallization fails.
Acid-Base Extraction Difference in the solubility of the basic amine (protonated vs. free base form) in aqueous and organic phases.Good for removing neutral or acidic impurities from a basic product.[8]Requires use of acids and bases which may degrade sensitive compounds, can form emulsions.Initial cleanup step to separate the basic amine from non-basic impurities.

Table 2: Recommended Solvent Systems for Purification

Technique Solvent/Eluent System Typical Ratio/Concentration Notes & Recommendations
Recrystallization CyclohexaneN/AA patent for a similar compound, 2-Amino-3-methoxy-pyrazine, reported successful crystallization from cyclohexane.[7] Other potential solvents to test include ethyl acetate/hexane mixtures, toluene, or isopropanol.
Column Chromatography Hexane / Ethyl AcetateGradient, e.g., 95:5 to 80:20This is a standard eluent system for compounds of intermediate polarity.[1][3] Start with a low polarity (e.g., 9:1 hexane/EtOAc) and gradually increase the polarity.[4]
Column Chromatography (Modified) Hexane / Ethyl Acetate with Triethylamine (TEA)(Hexane/EtOAc ratio as above) + 0.1-1% TEAThe addition of TEA is crucial to prevent peak tailing and potential degradation of the amine on the acidic silica gel.[6]
Liquid-Liquid Extraction Dichloromethane (DCM) or Ethyl Acetate (EtOAc)N/AUsed to extract the crude product from the aqueous reaction mixture after workup.[1][9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., cyclohexane) dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the mixture gently. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[5]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8] Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot the crude material on a TLC plate and elute with various hexane/ethyl acetate mixtures containing ~0.5% triethylamine. The ideal system will show good separation of the product spot (Rf ≈ 0.3) from impurities.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity mobile phase determined by TLC. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in an array of test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Visualizations

Purifcation_Workflow crude Crude this compound lle Liquid-Liquid Extraction (e.g., EtOAc/Water) crude->lle organic_layer Concentrate Organic Layer lle->organic_layer solid_check Is product a solid? organic_layer->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Column Chromatography solid_check->chromatography No / Oily purity_check1 Is it pure? recrystallization->purity_check1 purity_check2 Is it pure? chromatography->purity_check2 purity_check1->chromatography No pure_product Pure Product purity_check1->pure_product Yes purity_check2->recrystallization No, and solid purity_check2->pure_product Yes

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Recrystallization Problem issue What is the issue? start->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out low_recovery Low Recovery issue->low_recovery Low Recovery check_impurities High impurity load? oiling_out->check_impurities check_solvent_amount Too much solvent used? low_recovery->check_solvent_amount check_cooling Cooling too fast? check_impurities->check_cooling No pre_purify Pre-purify via chromatography check_impurities->pre_purify Yes check_solvent_oil Try different solvent or mixed-solvent system check_cooling->check_solvent_oil No slow_cool Cool solution slowly and undisturbed check_cooling->slow_cool Yes check_solubility Find a less-soluble cold solvent check_solvent_amount->check_solubility No use_min_solvent Use minimum amount of hot solvent check_solvent_amount->use_min_solvent Yes

Caption: Decision tree for troubleshooting recrystallization issues.

Chromatography_Troubleshooting start Chromatography Problem issue What is the issue? start->issue streaking Peak Streaking / Tailing issue->streaking poor_sep Poor Separation issue->poor_sep check_amine Is compound basic? streaking->check_amine check_rf Rfs too close/high? poor_sep->check_rf add_base Add 0.1-1% TEA to eluent check_amine->add_base Yes (Amine) check_packing Check column packing for channels check_amine->check_packing No optimize_eluent Optimize eluent using TLC check_rf->optimize_eluent Yes check_loading Column overloaded? check_rf->check_loading No check_loading->optimize_eluent No reduce_load Reduce sample load or use larger column check_loading->reduce_load Yes

Caption: Decision tree for troubleshooting column chromatography issues.

References

Technical Support Center: Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes in pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazine synthesis?

A1: The most prevalent side reactions in pyrazine synthesis are largely dependent on the chosen synthetic route. In the Maillard reaction, which involves the reaction of amino acids with reducing sugars, the formation of Strecker aldehydes is a common side reaction.[1] Another significant byproduct, particularly in reactions involving sugar-derived precursors and ammonia, is the formation of imidazole derivatives.[1][2] Additionally, at elevated temperatures, pyrazine rings can undergo degradation.[1][2] Inadequate control over reaction conditions can also lead to the formation of a complex mixture of various substituted pyrazines when a single, specific product is desired.[1]

Q2: How does reaction temperature influence the formation of side products?

A2: Temperature is a critical parameter in pyrazine synthesis that significantly impacts both yield and byproduct formation. Generally, increasing the reaction temperature can enhance the yield of the desired pyrazine. For instance, in the synthesis utilizing 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield was observed to increase as the temperature was raised from 100°C to 140°C.[1] However, excessively high temperatures can promote the degradation of the pyrazine ring and lead to the formation of undesirable byproducts.[1][2] For example, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the pyrazine ring.[1][2]

Q3: Can the purity of starting materials affect the outcome of the synthesis?

A3: Absolutely. The purity of starting materials, such as α-amino ketones or α-diketones and diamines, is crucial for a successful pyrazine synthesis.[3] Impurities present in the reactants can lead to unwanted side reactions, resulting in the formation of byproducts and a decrease in the overall yield of the desired pyrazine.[3] For example, impurities in denatured ethanol, such as aldol condensation products, can participate in side reactions.[2] Therefore, it is highly recommended to purify starting materials before use.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazine

Symptom: The isolated yield of the target pyrazine is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Extend the reaction time or cautiously increase the reaction temperature. Ensure efficient mixing to promote reactant interaction.[4]
Suboptimal Reaction Conditions Screen different solvents, bases, and catalysts to identify the optimal combination for your specific substrates.[4] The choice of base can be particularly critical; for instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[2]
Incomplete Oxidation Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires oxidation to the aromatic pyrazine.[3] Ensure the oxidation step is complete by using an appropriate oxidizing agent or ensuring adequate aeration if air oxidation is employed.
Product Degradation Harsh reaction conditions, such as excessively high temperatures or strong acidic/basic media during workup, can lead to product degradation.[4] Employ milder reaction and workup conditions where possible.
Purity of Starting Materials Impurities in the starting materials can lead to the formation of byproducts, consuming the reactants and lowering the yield of the desired product.[3] Purify starting materials prior to use.

LowYieldTroubleshooting start Low Pyrazine Yield check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions Yes check_purity Check Starting Material Purity incomplete->check_purity No end Improved Yield optimize_conditions->end impure Impure Materials? check_purity->impure purify Purify Starting Materials impure->purify Yes check_oxidation Check Oxidation Step (if applicable) impure->check_oxidation No purify->end incomplete_ox Incomplete Oxidation? check_oxidation->incomplete_ox optimize_ox Optimize Oxidizing Agent/Conditions incomplete_ox->optimize_ox Yes check_degradation Suspect Product Degradation? incomplete_ox->check_degradation No optimize_ox->end degradation Degradation Likely check_degradation->degradation milder_conditions Use Milder Reaction/ Workup Conditions degradation->milder_conditions Yes degradation->end No milder_conditions->end

Caption: A decision-making workflow for identifying and mitigating common impurities in pyrazine synthesis.

Data Presentation

Table 1: Effect of Solvent on Pyrazinamide Synthesis Yield

Solventlog PYield (%)
Methanol-0.77Low
Ethanol-0.31Byproducts observed
Isopropanol0.05Byproducts observed
Isobutanol0.8Byproducts observed
tert-Amyl alcohol1.4High
Acetonitrile-0.34Low
Dichloromethane1.25Low
DMSO-1.35Low
THF0.46Low
2-MeTHF0.85Low
Data from a continuous-flow enzymatic synthesis of pyrazinamide derivatives.
[2]
Table 2: Effect of Substrate Ratio on N-benzylpyrazine-2-carboxamide Yield
Molar Ratio (Pyrazine-2-carboxylate : Benzylamine)Yield (%)
1 : 1~65
1 : 2~75
1 : 3 81.7
1 : 4~80
Data from a continuous-flow enzymatic synthesis.
[2]
Table 3: Effect of Catalyst on Pyrazine Synthesis from Ethylenediamine
CatalystConversion (%)Pyrazine Selectivity (%)
CuO-CuCr₂O₄ (2:1)85>98
CuO-SiO₂--
ZnO-SiO₂--
CuO-ZnO-SiO₂ (3:6:1) >99 84 (for 2-methylpyrazine)
Data from the dehydrocyclization of ethylenediamine and propyleneglycol.
[5]

Experimental Protocols

Protocol 1: Staedel-Rugheimer Pyrazine Synthesis (Illustrative Example: 2,5-Diphenylpyrazine)

This method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation. [5][6] Step 1: Synthesis of α-Aminoacetophenone

  • In a suitable reaction vessel, dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

  • Add an excess of aqueous ammonia to the solution.

  • Heat the mixture under reflux for several hours.

  • After cooling, the intermediate α-aminoacetophenone can be isolated.

Step 2: Self-condensation and Oxidation

  • The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol or acetic acid).

  • The α-amino ketone will spontaneously self-condense to form a dihydropyrazine intermediate.

  • The dihydropyrazine is subsequently oxidized to 2,5-diphenylpyrazine. This oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent. [2]

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis is based on the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones. [7][8] Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite followed by the dropwise addition of a mineral acid (e.g., HCl) to generate nitrous acid in situ.

  • Stir the reaction mixture until the formation of the α-oximino ketone is complete (monitor by TLC).

Step 2: Reduction to the α-Amino Ketone

  • The α-oximino ketone is then reduced to the corresponding α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation.

Step 3: Dimerization and Oxidation

  • The α-amino ketone, once formed, will dimerize to form a dihydropyrazine intermediate.

  • This intermediate is then oxidized to the final pyrazine product. Air oxidation is often sufficient, but other oxidizing agents like copper(II) sulfate can also be used. [9]3. The final pyrazine product is then isolated and purified, typically by distillation or column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of pyrazine derivatives.

Troubleshooting Guide

This section provides practical advice in a question-and-answer format to overcome common issues in pyrazine synthesis.

Question 1: My pyrazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue in pyrazine synthesis and can arise from several factors. Here are common causes and troubleshooting tips:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not have reached completion.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature.[1] Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly influence the yield.

    • Solution: A systematic optimization of reaction parameters is recommended.[1] Screen different solvents, as a change can dramatically affect the outcome. For instance, in certain enzymatic syntheses of pyrazinamide derivatives, tert-amyl alcohol provided a much higher yield than other organic solvents like methanol or THF.[2] Similarly, screen various bases; in some dehydrogenative coupling reactions, potassium hydride (KH) has proven more effective than sodium ethoxide or potassium tert-butoxide.[3]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions.[3][4]

    • Solution: Ensure the purity of your starting materials, purifying them before use if necessary.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many synthetic routes for pyrazines proceed through a dihydropyrazine intermediate that requires oxidation to form the final aromatic product.[4]

    • Solution: If you suspect an incomplete oxidation, you may need to introduce a separate oxidation step or modify the reaction conditions to favor aromatization.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1]

    • Solution: Employ milder reagents and conditions whenever possible. For example, avoid highly acidic or basic conditions during the workup process if your product is known to be sensitive.[1]

Question 2: I am observing significant side product formation. What are the common side products and how can I minimize them?

Answer: A frequent side product, particularly when using certain starting materials, is the formation of imidazole derivatives.[1] For example, in syntheses involving cellulosic-derived sugars and ammonium hydroxide, 4-methyl imidazole can be co-extracted with the desired pyrazine products.[5]

Here are some strategies to minimize side product formation:

  • Choice of Extraction Solvent: Using a less polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving more polar imidazole byproducts in the aqueous phase.[5]

  • Chromatographic Purification: Passing the crude product through a silica gel column is an effective method for removing imidazole impurities.[5][6]

  • Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can enhance the selectivity towards the desired pyrazine derivative.[1]

Question 3: My reaction mixture has turned dark brown or black. What is the likely cause?

Answer: A dark coloration often indicates the formation of polymeric byproducts or degradation of your starting materials or product.[3] This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to decomposition and polymerization.[3]

  • Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[3]

  • Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, which may produce colored byproducts.[3]

Question 4: What are the recommended methods for purifying pyrazine derivatives?

Answer: The purification of pyrazine derivatives often involves a combination of the following techniques:

  • Liquid-Liquid Extraction (LLE): This is a common initial step to separate the pyrazine from the reaction mixture. Multiple extractions with a suitable organic solvent are often necessary for efficient recovery.[5][6]

  • Column Chromatography: This is a highly effective method for separating the desired pyrazine from impurities. Silica gel is a common stationary phase, and the eluent can be a mixture of solvents like hexane and ethyl acetate.[1][4][5][6]

  • Recrystallization: For solid pyrazine derivatives, recrystallization from an appropriate solvent can yield a highly pure product.[1][4] The ideal solvent will dissolve the pyrazine well at elevated temperatures but poorly at lower temperatures.[4]

  • Distillation: This method is suitable for the separation of volatile pyrazines from non-volatile impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazine derivatives?

A1: Some of the most common and classical methods for synthesizing pyrazine derivatives include:

  • Condensation of a 1,2-diamine with a 1,2-dicarbonyl compound: This reaction initially forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1]

  • Staedel–Rugheimer Pyrazine Synthesis: This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[4]

  • Gutknecht Pyrazine Synthesis: This route is based on the self-condensation of α-ketoamines.[4]

  • Dehydrogenative Coupling: Modern approaches include the dehydrogenative coupling of β-amino alcohols, which often utilizes metal catalysts.[1][4]

Q2: How critical is the reaction temperature in pyrazine synthesis?

A2: Temperature is a critical parameter. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts.[3] Conversely, temperatures exceeding 450°C can cause the pyrazine ring to break down.[3] For other reactions, such as the condensation of 1,2-dicarbonyl compounds with α-amino acid amides, lower temperatures around 0°C are optimal to prevent the formation of tarry substances.[2]

Q3: Can microwave irradiation be used to synthesize pyrazine derivatives?

A3: Yes, microwave-assisted synthesis can be an effective method. It can lead to rapid reaction rates, with maximum yields achieved in a much shorter time compared to conventional heating. For example, in one study, the maximum yield was reached in less than 3 minutes at 120°C under microwave irradiation.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis

EntrySolventTemperature (°C)Time (h)BaseYield (%)
1Toluene15024KH99
2THF15024KH98
31,4-Dioxane15024KH95
4Toluene12524KH99
5Toluene15024NaOEt15
6Toluene15024tBuOK20
7Toluene15024NaOMe<5

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).[1]

Table 2: Effect of Solvent on the Yield of Pyrazinamide Derivatives using Lipozyme® TL IM Catalyst

EntryAmine SubstrateSolventYield (%)
1Benzylaminetert-Amyl alcohol81.7
2BenzylamineEthanol35.7
3BenzylamineDichloromethane56.2
4Morpholinetert-Amyl alcohol91.6
5Aliphatic aminetert-Amyl alcohol75.4

Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), amine (20.0 mmol), 45 °C, 20 min residence time.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Diphenylpyrazine

This protocol describes a simple and environmentally benign method for the preparation of a pyrazine derivative.[1]

  • Materials:

    • Benzil (2 mmol)

    • Ethylene diamine (2 mmol)

    • Aqueous methanol (3 mL)

    • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

    • 50 mL round-bottom flask

    • Magnetic stirrer

    • Silica gel for chromatography

    • Petroleum ether and ethyl acetate for elution

  • Procedure:

    • Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.

    • Stir the solution with a magnetic stirrer until it becomes homogeneous.

    • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Evaporate the methanol under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Purification of Pyrazines by Packed Silica Column Chromatography

This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.[1][4]

  • Materials:

    • Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane)

    • Silica gel (5-7 g)

    • Short column (e.g., 60 x 10 mm)

    • Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture (e.g., 90:10)

    • Collection vials

  • Procedure:

    • Pack 5-7 g of silica gel into a short column.

    • If necessary, concentrate the crude pyrazine extract to reduce the volume.

    • Load the concentrated extract onto the top of the silica column.

    • Elute the column with the chosen solvent system.

    • Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC, GC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Yes Optimize Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent, Base) Identify_Side_Products Identify Side Products (NMR, MS) Side_Products->Identify_Side_Products Yes Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No Adjust_Conditions Adjust Conditions to Minimize Side Products Identify_Side_Products->Adjust_Conditions Adjust_Conditions->Check_Reaction Optimize_Purification Optimize Purification Method (Solvent, Column, Recrystallization) Purification_Issues->Optimize_Purification Yes Pure_Product Pure Product, Good Yield Purification_Issues->Pure_Product No Optimize_Purification->Pure_Product Increase_Time_Temp->Check_Reaction

A troubleshooting workflow for common issues in pyrazine synthesis.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start_Materials 1,2-Dicarbonyl + 1,2-Diamine Condensation Condensation Reaction Start_Materials->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Crude_Product Crude Pyrazine Derivative Oxidation->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Pyrazine Derivative Chromatography->Pure_Product

A generalized experimental workflow for pyrazine synthesis.

G cluster_pathway SHP2-Mediated RAS-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates Pyrazine_Derivative Pyrazine Derivative (e.g., SHP099) Pyrazine_Derivative->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Inhibition of the SHP2-RAS-ERK signaling pathway by pyrazine derivatives.

References

Improving the stability of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-benzyloxypyrazine. The information is designed to address common challenges encountered during its storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place.[1] For optimal long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize potential degradation from oxidation and hydrolysis.[2][3]

Q2: My this compound solid has changed color. Is it still usable?

A2: A change in color, such as yellowing or darkening, can be an indicator of degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before proceeding with your experiment.[4] If significant degradation is detected, it is advisable to use a fresh batch of the compound.

Q3: I am observing precipitation when I dissolve this compound in my desired solvent. What should I do?

A3: Precipitation can occur due to several factors, including low solubility in the chosen solvent, changes in temperature, or a change in the pH of the solution. First, confirm the solubility of this compound in your specific solvent system. Gentle warming or sonication may aid in dissolution. If precipitation persists, consider using a different solvent or a co-solvent system. It is also crucial to ensure the solution's pH is compatible with the compound's stability.[1] Always filter the solution before use if any particulate matter is observed.[1]

Q4: How should I prepare solutions of this compound for my experiments?

A4: It is best practice to prepare solutions fresh for each experiment to minimize the risk of degradation in solution.[1] Use high-purity, dry solvents. If a stock solution is required, it should be stored at a low temperature (e.g., -20°C) in a tightly sealed container, protected from light. However, the stability of the compound in your specific solvent system should be validated if the solution is to be stored for an extended period.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation could occur via two main routes. The benzyloxy ether linkage may undergo cleavage to yield 2-amino-3-hydroxypyrazine and benzyl alcohol. Additionally, the aminopyrazine ring system can be susceptible to oxidation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your this compound stock using HPLC or NMR. Ensure it has been stored under the recommended conditions (2-8°C, dark, inert atmosphere).[2][3] Prepare fresh solutions for each experiment.[1]
Appearance of unexpected peaks in chromatogram Presence of degradation products or impurities.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Use a higher purity grade of the compound if necessary. Ensure all solvents and reagents are of high quality.
Low reaction yield The compound may be degrading under the reaction conditions (e.g., high temperature, incompatible pH).Monitor the reaction progress closely using techniques like TLC or LC-MS to check for the disappearance of the starting material and the formation of byproducts. Consider optimizing reaction conditions such as temperature, reaction time, and pH.
Solution changes color over time Instability of the compound in the chosen solvent or exposure to light.Protect the solution from light by using amber vials or covering the container with aluminum foil.[5] Evaluate the stability of the compound in the specific solvent system over time.

Potential Degradation Pathway

G Potential Degradation of this compound A This compound B Hydrolysis / Hydrogenolysis A->B C Oxidation A->C D 2-Amino-3-hydroxypyrazine B->D E Benzyl Alcohol / Toluene B->E F Oxidized Pyrazine Derivatives C->F

Caption: Potential degradation routes for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[6]

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample (unstressed stock solution), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with UV detection).

  • Characterize any significant degradation products using mass spectrometry (LC-MS).

Protocol 2: HPLC Method for Purity Assessment

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase A: 0.1% Formic acid in Water. - Mobile Phase B: 0.1% Formic acid in Acetonitrile. - Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. - Flow Rate: 1.0 mL/min. - Detection: UV at 254 nm. - Injection Volume: 10 µL.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment A Define Stability Study Parameters (Storage Conditions, Time Points) B Prepare Samples of This compound A->B C Store Samples under Defined Conditions B->C D Withdraw Samples at Scheduled Time Points C->D E Analyze Samples using Stability-Indicating Method (e.g., HPLC) D->E F Quantify Parent Compound and Degradation Products E->F G Data Analysis and Stability Determination F->G

Caption: General workflow for conducting a stability study.

References

Technical Support Center: Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic procedures.

General Troubleshooting

Question: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Answer: Low yields in heterocyclic synthesis can be a multifaceted issue. A systematic approach to troubleshooting is recommended. Key factors to consider include:

  • Purity of Starting Materials: Impurities in reagents and solvents can lead to undesirable side reactions or inhibit the desired transformation. It is crucial to use high-purity starting materials and ensure solvents are anhydrous when necessary.

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. The optimal conditions are highly dependent on the specific substrates and reaction type. Running small-scale trial reactions can help determine the ideal parameters without committing large quantities of materials.

  • Atmospheric Conditions: Many organic reactions are sensitive to atmospheric moisture and oxygen. For such reactions, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is essential.

  • Reaction Kinetics: Inefficient stirring, especially in heterogeneous reaction mixtures, can lead to poor reaction rates and consequently lower yields.

  • Product Stability: The desired heterocyclic product may be unstable under the reaction or workup conditions, leading to degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify product decomposition.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

Frequently Asked Questions (FAQs)

Question: My Fischer indole synthesis is giving a low yield. What are the common pitfalls and how can I improve it?

Answer: Low yields are a frequent challenge in the Fischer indole synthesis. Key areas to troubleshoot include:

  • Purity of Reactants: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions and lower the overall yield.

  • Choice of Acid Catalyst: The selection of the acid catalyst is critical and often substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.

  • Reaction Temperature: Elevated temperatures are often required, but excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. It is advisable to monitor the reaction progress to determine the optimal temperature and time.

Question: I am observing multiple products in my Fischer indole synthesis. What are the likely side reactions?

Answer:

Technical Support Center: Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazine derivatives?

A1: The most prevalent and classical methods for synthesizing pyrazine derivatives include:

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[1]

  • Gutknecht Pyrazine Synthesis (1879): This approach is based on the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.[1][2]

  • Condensation of α-Diketones with 1,2-Diamines: This is a straightforward and widely used method that forms a dihydropyrazine intermediate, requiring a subsequent oxidation step.

  • Dehydrogenative Coupling: More contemporary methods involve the dehydrogenative coupling of β-amino alcohols, often utilizing catalysts like manganese or ruthenium pincer complexes to produce symmetrical 2,5-substituted pyrazines.

Q2: My pyrazine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields in pyrazine synthesis are a common issue and can stem from several factors:

  • Incomplete Reaction: The initial condensation or the final oxidation step may not have gone to completion. Extending the reaction time or increasing the temperature can sometimes help.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly impact the yield.[3] It is advisable to screen different conditions to find the optimal combination for your specific substrates.

  • Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions. Ensure your starting materials are of high purity.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Employing milder reagents and conditions, and avoiding highly acidic or basic environments during workup, can prevent product degradation.[3]

  • Inefficient Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that must be oxidized to the aromatic pyrazine. If this oxidation is incomplete, it will result in a mixture of products and a lower yield of the desired pyrazine. Ensure you are using an appropriate oxidizing agent and optimal conditions for this step.

Q3: I am observing unexpected side products in my reaction. How can I identify and minimize them?

A3: The formation of byproducts is a frequent challenge. A common class of byproducts, particularly in reactions involving ammonium hydroxide, are imidazole derivatives.

To minimize byproduct formation:

  • Solvent Choice during Extraction: When performing a liquid-liquid extraction, using a less polar solvent like hexane can help prevent the co-extraction of polar byproducts such as imidazoles.[2][4][5]

  • Reaction Control: Precise control over reaction temperature and the stoichiometry of your reactants can favor the desired reaction pathway and minimize the formation of side products.

Q4: What are the best methods for purifying my pyrazine derivative?

A4: The choice of purification method depends on the physical properties of your pyrazine derivative:

  • Column Chromatography: This is a versatile technique for separating pyrazine derivatives from impurities. A silica gel column with an appropriate eluent system, such as a mixture of hexane and ethyl acetate, can be effective in isolating the desired product.[3]

  • Distillation: For volatile pyrazine derivatives, distillation is an excellent method for removing non-volatile impurities.[2][4][5]

  • Recrystallization: If your pyrazine derivative is a solid, recrystallization from a suitable solvent can yield a highly pure product.[3]

  • Liquid-Liquid Extraction (LLE): LLE can be used as an initial purification step to separate the pyrazine derivative from water-soluble impurities. Multiple extractions with a suitable organic solvent will improve recovery.[2][4][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during pyrazine derivative synthesis.

Low Yield
Potential Cause Recommended Action
Incomplete reactionMonitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature.
Suboptimal reaction conditionsScreen different solvents, catalysts, and bases to optimize the reaction conditions.
Impure starting materialsPurify starting materials before use.
Inefficient oxidation of dihydropyrazine intermediateEnsure the use of an appropriate oxidizing agent and consider optimizing the oxidation conditions (e.g., temperature, reaction time).
Product loss during workupPerform multiple extractions during liquid-liquid extraction. Optimize column chromatography parameters (e.g., eluent polarity).
Presence of Side Products
Potential Cause Recommended Action
Formation of imidazole byproductsDuring liquid-liquid extraction, use a less polar solvent like hexane to avoid co-extraction of polar imidazoles.[2][4][5]
Unfavorable reaction kineticsAdjust the stoichiometry of reactants and control the reaction temperature more precisely.
Cross-reactivity of starting materialsIf possible, protect reactive functional groups on the starting materials that are not involved in the pyrazine ring formation.
Purification Difficulties
Potential Cause Recommended Action
Co-elution of impurities during column chromatographyModify the eluent system by changing the solvent ratio or using a different solvent combination.
Poor crystal formation during recrystallizationEnsure the chosen solvent has a steep solubility curve for your compound. Allow the solution to cool slowly and undisturbed.
Inefficient separation with LLEIncrease the number of extractions. Consider adjusting the pH of the aqueous layer to improve partitioning.

Experimental Protocols

Protocol 1: Staedel–Rugheimer Pyrazine Synthesis (General Procedure)

This synthesis involves the reaction of an α-halo ketone with ammonia, followed by self-condensation and oxidation.

  • Synthesis of α-Amino Ketone: Dissolve the 2-chloroacetophenone in ethanol in a reaction vessel. Add an excess of aqueous ammonia to the solution.

  • Condensation: The reaction mixture containing the α-aminoacetophenone will begin to condense spontaneously to form the dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like hydrogen peroxide.

  • Purification: After cooling, neutralize the reaction mixture and extract the pyrazine product with a suitable organic solvent. The crude product can then be purified by distillation or column chromatography.[2]

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis utilizes the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.

  • Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add sodium nitrite to the solution, followed by the slow addition of a mineral acid (e.g., HCl) with cooling to generate nitrous acid in situ. Stir the reaction mixture until the formation of the α-oximino ketone is complete (monitor by TLC).

  • Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved using a reducing agent such as zinc powder in acetic acid or through catalytic hydrogenation.

  • Dimerization and Oxidation: The α-amino ketone will dimerize to form a dihydropyrazine intermediate. Add an oxidizing agent, such as copper(II) sulfate, to the solution, or allow for air oxidation. Heating the mixture may be necessary to complete the oxidation.

  • Workup and Purification: After the reaction is complete, cool the mixture, neutralize it, and extract the pyrazine derivative with an organic solvent. Purify the crude product using distillation or column chromatography.[2]

Data Presentation

Comparison of Pyrazine Synthesis Methods
Reaction Method Reactants Temperature (°C) Reaction Time Yield (%)
Maillard ReactionArg-Lys Dipeptide + Glucose14090 min13.12 (µg/g)
Maillard ReactionHis-Lys Dipeptide + Glucose14090 min5.54 (µg/g)
Microwave-Assisted SynthesisAmmonium Formate + Fructose120< 3 minup to 37.2
Microwave-Assisted Synthesis2-Aminopyridine/pyrazine + Isonitrile + Benzaldehyde15010 min>80

Table adapted from a comparative study on pyrazine synthesis methods.[4]

Effect of Solvent on Enzymatic Synthesis of Pyrazinamide Derivatives
Solvent log P Yield (%)
tert-amyl alcohol1.381.7 ± 1.2
isobutanol0.875.6 ± 1.5
isopropanol0.368.2 ± 1.1
ethanol-0.361.3 ± 1.3
methanol-0.745.8 ± 0.9
acetonitrile-0.331.5 ± 0.8
Dichloromethane1.325.6 ± 0.7
DMSO-1.415.3 ± 0.5
THF0.510.1 ± 0.4
2-MeTHF1.118.9 ± 0.6

Experimental conditions: pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), 45 °C, 20 min residence time, Lipozyme® TL IM catalyst.[6]

Visualizations

Troubleshooting Workflow for Pyrazine Synthesis

Troubleshooting_Workflow start Start: Problem with Pyrazine Synthesis low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products purification_difficulty Difficulty in Purification start->purification_difficulty check_incomplete Check for Incomplete Reaction (TLC, GC-MS) low_yield->check_incomplete Possible Cause optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst, Base) low_yield->optimize_conditions Possible Cause check_degradation Check for Product Degradation low_yield->check_degradation Possible Cause identify_side_product Identify Side Product (GC-MS, NMR) side_products->identify_side_product select_purification Select Appropriate Purification Method purification_difficulty->select_purification increase_time_temp Increase Reaction Time/Temperature check_incomplete->increase_time_temp Solution screen_reagents Screen Solvents/ Catalysts/Bases optimize_conditions->screen_reagents Solution milder_workup Use Milder Workup Conditions check_degradation->milder_workup Solution adjust_conditions Adjust Reaction Conditions to Minimize Side Reactions identify_side_product->adjust_conditions Solution change_solvent Change Extraction Solvent (e.g., to Hexane) identify_side_product->change_solvent Common Side Product: Imidazole Derivatives optimize_lle Optimize LLE (Solvent, # of Extractions) select_purification->optimize_lle Action optimize_column Optimize Column (Eluent, Stationary Phase) select_purification->optimize_column Action

Caption: A workflow diagram for troubleshooting common issues in pyrazine synthesis.

Generalized Experimental Workflow for Pyrazine Synthesis

Experimental_Workflow start Start: Starting Materials (e.g., α-Diketone, 1,2-Diamine) reaction Reaction: Condensation & Oxidation start->reaction workup Workup: Quenching, Extraction (LLE) reaction->workup purification Purification: Column Chromatography, Distillation, or Recrystallization workup->purification analysis Product Analysis: NMR, MS, m.p. purification->analysis end End: Pure Pyrazine Derivative analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of pyrazine derivatives.

Signaling Pathway Modulation by Pyrazine Derivatives

Signaling_Pathways cluster_0 Cellular Processes cluster_1 Signaling Pathways proliferation Cell Proliferation & Survival inflammation Inflammation neurotransmission Neurotransmission ras_erk RAS-ERK Pathway ras_erk->proliferation nf_kb NF-κB Pathway nf_kb->inflammation rhoa RhoA Pathway rhoa->proliferation pyrazine Pyrazine Derivatives pyrazine->ras_erk inhibit pyrazine->nf_kb inhibit pyrazine->rhoa inhibit

Caption: Pyrazine derivatives can modulate key signaling pathways involved in cell proliferation and inflammation.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 2-Amino-3-benzyloxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2-Amino-3-hydroxypyrazine (the alkoxide precursor) with a suitable base, followed by a nucleophilic substitution (SN2) reaction with benzyl chloride or benzyl bromide.[2][3] For large-scale operations, using a phase-transfer catalyst is highly recommended to facilitate the reaction between the aqueous and organic phases.[4]

Q2: What are the critical process parameters to monitor during a scaled-up reaction?

A2: When scaling up, the following parameters are critical:

  • Temperature Control: The reaction is typically exothermic. Efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.

  • Stirring and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and low yields. Ensure the stirring is vigorous enough to maintain a homogenous mixture of the different phases.[5]

  • Purity of Starting Materials: Impurities in 2-Amino-3-hydroxypyrazine or benzyl chloride can lead to significant side reactions and complicate purification.[5]

  • Controlled Addition Rate: The alkylating agent (benzyl chloride) should be added slowly and controllably to manage the reaction's exothermicity.

Q3: What are the primary safety considerations for this synthesis?

A3: Key safety concerns include:

  • Handling Strong Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are corrosive and generate heat upon dissolution. Appropriate personal protective equipment (PPE) is mandatory.

  • Benzyl Chloride/Bromide: These reagents are lachrymators (tear-inducing) and irritants. Work should be conducted in a well-ventilated fume hood.

  • Solvent Handling: Toluene is a common solvent for extraction and is flammable. Ensure proper grounding of equipment to prevent static discharge.

Synthesis Pathway and Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis. The general workflow involves reaction setup, workup, and purification stages.

G cluster_start Starting Materials cluster_process Process A 2-Amino-3-hydroxypyrazine E Reaction (70-80°C, 4-6h) A->E B Benzyl Chloride B->E C NaOH (aq) C->E D Phase Transfer Catalyst (TBAB) D->E F Workup (Phase Separation, Toluene Extraction) E->F G Purification (Crystallization from Toluene/Heptane) F->G H Final Product: This compound G->H G start Problem Detected During Synthesis issue_yield Low or Stalled Yield start->issue_yield issue_purity Impurity / Byproduct Formation start->issue_purity issue_workup Difficult Isolation / Purification start->issue_workup check_mixing Check Stirrer Speed & Phase Mixing issue_yield->check_mixing Is reaction heterogeneous? check_reagents Analyze Starting Material Purity issue_yield->check_reagents Is reaction slow? analyze_byproduct Characterize Impurity (LCMS/NMR) issue_purity->analyze_byproduct emulsion Emulsion During Workup? issue_workup->emulsion action_mixing Increase Stirrer RPM check_mixing->action_mixing check_temp Verify Reaction Temperature action_temp Lower Reaction Temperature (e.g., 65°C) check_temp->action_temp action_reagents Use Fresh Reagents / Catalyst check_reagents->action_reagents analyze_byproduct->check_temp Is byproduct N-benzylated? crystallization Poor Crystallization? emulsion->crystallization No action_brine Add Brine to Break Emulsion emulsion->action_brine Yes action_solvent Optimize Solvent/Anti-Solvent Ratio (Toluene/Heptane) crystallization->action_solvent Yes

References

Technical Support Center: Catalyst Selection for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with practical guidance on catalyst selection and troubleshooting for pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing pyrazine derivatives?

A1: The classical and most straightforward method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, which forms a dihydropyrazine intermediate that is subsequently oxidized.[1] Other significant catalytic methods include:

  • Dehydrogenative Coupling: This method uses catalysts like manganese or ruthenium pincer complexes to form symmetrical 2,5-substituted pyrazines from β-amino alcohols.[1]

  • Vapor Phase Reactions: Synthesizing pyrazines from diamines and diols in the vapor phase can be achieved using catalysts such as granular alumina.[2]

  • Metal Oxide Catalysts: Systems like copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese are used for reactions such as the formation of 2-methylpyrazine from ethylenediamine and propylene glycol.[2][3]

  • Palladium Catalysis: Dehydrogenation of piperazines in the presence of a palladium catalyst can yield the corresponding pyrazines in high yields.[2][3]

  • Base Catalysis: A simple, environmentally friendly method involves the direct condensation of 1,2-diketones with 1,2-diamines using potassium tert-butoxide (t-BuOK) as a catalyst in aqueous methanol at room temperature.[2][3][4]

Q2: How do I choose the right catalyst for my specific pyrazine synthesis?

A2: The optimal catalyst depends on several factors, including the desired pyrazine structure, available starting materials, and required reaction conditions (e.g., green chemistry, yield requirements). The following decision tree provides a general guide.

G start What is your primary goal? high_yield High Yield / Throughput start->high_yield Efficiency green_chem Green Chemistry / Mild Conditions start->green_chem Sustainability specific_sub Specific Substitution Pattern start->specific_sub Control cat1 Consider Metal Oxides (e.g., Cu-Cr) or Palladium catalysts for dehydrogenation. high_yield->cat1 cat2 Use t-BuOK for condensation of 1,2-dicarbonyls and 1,2-diamines. Consider Mn-pincer complexes for dehydrogenative coupling. green_chem->cat2 cat3 Symmetrical 2,5-substitution: Mn-pincer complexes with β-amino alcohols. Unsymmetrical: Pd(II)-catalyzed cascade of aminoacetonitriles. specific_sub->cat3

Caption: Catalyst selection decision tree for pyrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic pyrazine synthesis.

Problem 1: Low or No Product Yield

Q: My pyrazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a common problem and can stem from several factors. Systematically investigating the following points can help identify and resolve the issue.[1][5]

  • Incomplete Reaction: The initial condensation or the final oxidation/aromatization step may not be reaching completion.

    • Solution: Try extending the reaction time or cautiously increasing the temperature. Ensure adequate mixing to improve contact between reactants and the catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and base is critical and highly interdependent.

    • Solution: Screen different solvents. For instance, in certain dehydrogenative couplings, switching from toluene to 1,4-dioxane has been shown to significantly impact yield.[1] The base can also be a critical factor; potassium hydride (KH) or potassium tert-butoxide (t-BuOK) have proven effective in specific reactions.[1][3]

  • Reactant Quality and Ratio: Impurities in starting materials can lead to side reactions. The molar ratio of reactants is also crucial.[5][6]

    • Solution: Ensure the purity of your diamine and dicarbonyl (or other starting materials).[6] Optimize the molar ratio of your reactants, as this can significantly affect the reaction pathway and final yield.[5]

  • Product Degradation: The target pyrazine derivative might be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. Avoid overly acidic or basic conditions during the workup phase if your product is known to be sensitive.[1]

G start Low Yield Detected check_cond Step 1: Verify Reaction Conditions start->check_cond check_react Step 2: Assess Reactants check_cond->check_react Conditions OK sol_cond Action: Increase temperature/time. Screen different solvents/bases. Check catalyst activity. check_cond->sol_cond check_workup Step 3: Review Workup Protocol check_react->check_workup Reactants OK sol_react Action: Confirm purity of starting materials. Optimize reactant molar ratios. check_react->sol_react sol_workup Action: Use milder pH conditions. Minimize exposure to heat/air. check_workup->sol_workup

Caption: Troubleshooting workflow for low pyrazine yield.

Problem 2: Poor Selectivity and Side Product Formation

Q: My reaction produces significant side products, primarily imidazole derivatives. How can I improve selectivity for the desired pyrazine?

A: The formation of imidazole derivatives is a known issue, especially when using certain starting materials.[1] Improving selectivity often involves optimizing both the reaction and the purification strategy.

  • Reaction Condition Optimization: A systematic optimization of parameters like temperature, catalyst loading, and reaction time can help favor the formation of the desired pyrazine.[1]

  • Purification Strategy:

    • Solvent Extraction: Using a less polar solvent like hexane for liquid-liquid extraction can selectively remove pyrazines, leaving more polar imidazole byproducts in the aqueous phase.[1]

    • Column Chromatography: This is a very effective method for removing imidazole impurities. Silica gel is a common stationary phase, often used with a hexane/ethyl acetate eluent system.[1]

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems in pyrazine synthesis. This data is intended for comparative purposes; optimal conditions may vary.

Catalyst SystemReactantsTemp. (°C)SolventYield (%)Selectivity (%)Reference
t-BuOK Benzil, Ethylene diamineRoom TempAq. MethanolHigh-----INVALID-LINK--[2][3][4]
Mn Pincer Complex 2-Phenylglycinol150Toluene99-----INVALID-LINK--[7]
Mn Pincer Complex 2-Phenylglycinol1501,4-Dioxane95-----INVALID-LINK--[1]
Copper Oxide/Chromite Ethylenediamine340-440Vapor Phase---98-100--INVALID-LINK--[8]
Palladium Piperazines------High-----INVALID-LINK--[2][3]

Detailed Experimental Protocol

Title: Green Synthesis of 2,3-Diphenylpyrazine via t-BuOK Catalysis.[2][3]

This protocol describes a simple, efficient, and environmentally benign method for synthesizing pyrazine derivatives at room temperature.[2][3]

Materials:

  • Benzil (recrystallized, 2 mmol)

  • Ethylene diamine (2 mmol)

  • Potassium tert-butoxide (t-BuOK, 10 mg)

  • Aqueous Methanol (3 mL)

  • Petroleum Ether

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol. Stir the solution with a magnetic stirrer until it becomes homogeneous.[1][3]

  • Addition of Reagents: To the stirring solution, add 2 mmol of ethylene diamine followed by a catalytic amount of t-BuOK (10 mg).[1][3]

  • Reaction: Continue stirring at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1][3]

  • Workup: Once the reaction is complete (as indicated by TLC), evaporate the methanol under reduced pressure.[1][3]

  • Purification: Purify the resulting crude product by column chromatography on silica gel. Use a mixture of petroleum ether and ethyl acetate as the eluent to isolate the pure pyrazine derivative.[1][3]

Caption: Experimental workflow for the synthesis of pyrazine derivatives.

References

Technical Support Center: Enhancing the Purity of 2-Amino-3-benzyloxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-Amino-3-benzyloxypyrazine during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction of 2-amino-3-hydroxypyrazine.- Ensure stoichiometric amounts of benzyl chloride and a suitable base are used. - Extend the reaction time or moderately increase the reaction temperature.
Presence of unreacted benzyl chloride.- After the reaction, quench with a suitable reagent to consume excess benzyl chloride. - Perform an aqueous wash to remove water-soluble byproducts.
Formation of dibenzylated byproduct.- Use a controlled amount of benzyl chloride. - Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Yellow or Brownish Product Color Presence of colored impurities from starting materials or side reactions.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene). - Perform column chromatography using silica gel.
Difficulty in Crystal Formation During Recrystallization Product is too soluble in the chosen solvent.- Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - Try adding an anti-solvent to induce precipitation.
Presence of oily impurities inhibiting crystallization.- Wash the crude product with a non-polar solvent like hexane to remove oily impurities before recrystallization. - Purify via column chromatography before the final recrystallization step.
Multiple Spots on TLC After Purification Co-eluting impurities during column chromatography.- Optimize the mobile phase for better separation. A gradient elution might be necessary. - Consider using a different stationary phase for the chromatography.
Decomposition of the product on silica gel.- Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) if the compound is base-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-3-hydroxypyrazine and benzyl chloride. Byproducts may also form, including the dibenzylated product (2-amino-3-benzyloxy-x-benzylpyrazine, where the second benzyl group attaches to the amino group) and benzyl alcohol from the hydrolysis of benzyl chloride.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a highly effective method for quantifying the purity and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.

Q3: What is a standard recrystallization procedure for this compound?

A3: A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or toluene.[2] Once fully dissolved, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferred when impurities have similar solubility profiles to the desired product, making separation by recrystallization difficult. It is also the method of choice for removing baseline impurities or when a very high degree of purity is required.

Q5: How can I avoid the formation of the N-benzylated byproduct?

A5: To minimize N-benzylation, you can use a protecting group for the amino moiety before the benzylation of the hydroxyl group. Alternatively, carefully controlling the reaction conditions, such as using a stoichiometric amount of benzylating agent and a milder base, can favor O-benzylation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, and mixtures with water or hexane) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (typically 92-94°C) until a constant weight is achieved.[3]

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting eluent could be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude Product recrystallization Recrystallization start->recrystallization Minor Impurities column_chromatography Column Chromatography start->column_chromatography Major Impurities purity_check Purity Check (TLC, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity Not Met pure_product Pure Product (>99%) purity_check->pure_product Purity Met impure_product Impure Product

References

Validation & Comparative

A Comparative Guide to 2-Amino-3-benzyloxypyrazine and Other Pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the 2-aminopyrazine scaffold, exemplified by 2-Amino-3-benzyloxypyrazine, and other classes of pyrazine derivatives. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms, are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Their versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] This document provides a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to inform preclinical drug development.

While this compound (CAS 110223-15-9) is utilized in the synthesis of bioactive heterocyclic compounds, particularly those targeting the central nervous system, publicly available experimental data on its specific biological activity is limited.[4] Therefore, this guide will focus on the broader class of 2-aminopyrazine derivatives and compare their performance with other notable pyrazine compounds for which experimental data is available.

Comparative Biological and Pharmacological Data

The following tables summarize the performance of various pyrazine derivatives in key preclinical assays. This data is essential for understanding their therapeutic potential and guiding structure-activity relationship (SAR) studies.

Table 1: Comparative Anticancer Activity of Pyrazine Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data below showcases the cytotoxic effects of different pyrazine derivatives against various human cancer cell lines.

ClassCompoundCancer Cell LineIC50 (µM)Reference
2-Aminopyrazine Derivative Compound 3e (a 2-aminopyrazine derivative)H1975 (Non-small cell lung cancer)11.84 ± 0.83[5]
Compound 3e (a 2-aminopyrazine derivative)MDA-MB-231 (Triple-negative breast cancer)5.66 ± 2.39[5]
Chalcone-Pyrazine Hybrid Compound 51MCF-7 (Breast adenocarcinoma)0.012[3]
Compound 51A549 (Lung carcinoma)0.045[3]
Compound 51DU-145 (Prostate carcinoma)0.33[3]
Pyrazine-Containing HAT Inhibitor Compound 29p300 HAT (in vitro)1.4[6]
Compound 32p300 HAT (in vitro)2.3[6]

Note: The data presented is for representative compounds within each class and is intended for comparative purposes.

Table 2: Comparative Kinase Inhibition Profile

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[7]

ClassCompoundTarget KinaseIC50 (nM)Reference
Pyridine-Based Inhibitor (for comparison) BI-D1870VRK133[8]
Pyridine-Based Inhibitor (for comparison) Compound 5VRK1260[8]
Pyrazolyl-Pyrazine Derivative Representative CompoundCDK2/Cyclin AData not specified, but scaffold shows potential[9]

Note: Specific IC50 values for pyrazine-based VRK1 inhibitors were not available in the searched literature, but the 2-aminopyridine/pyrazine scaffold is a common feature in kinase inhibitors.[8]

Table 3: Predicted Pharmacokinetic and Safety Profile

Early assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is critical. The following table outlines key assays used to evaluate these parameters. While specific data for this compound is unavailable, these are the standard assays that would be employed.

ParameterAssayEndpointDesired Outcome
Absorption/Permeability Caco-2 Permeability AssayApparent Permeability Coefficient (Papp)High Papp (A-B) value
Metabolic Stability In vitro Metabolic StabilityHalf-life (t1/2) in Liver MicrosomesLonger half-life
Genotoxicity Ames TestRevertant coloniesNegative (Non-mutagenic)
Cardiotoxicity hERG Inhibition AssayIC50High IC50 value (>10 µM)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for the in vitro evaluation of novel pyrazine derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., H1975, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle-only control (DMSO).[10]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., SHP2, CDK2/Cyclin A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.[12]

  • Enzyme Addition: Add the kinase enzyme solution to all wells and incubate at room temperature to allow for compound-enzyme interaction.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.[12]

  • Incubation: Incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal wall.[13]

Materials:

  • Caco-2 cells

  • Transwell inserts in multi-well plates

  • Culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Test compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on semipermeable supports in Transwell inserts for approximately 21 days to allow for differentiation and formation of a monolayer.[14]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[13]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the test compound to the apical (upper) compartment.

    • At predetermined time points, take samples from the basolateral (lower) compartment.[13]

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add the test compound to the basolateral compartment.

    • At predetermined time points, take samples from the apical compartment.

  • Sample Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 suggests active efflux.[14]

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical compound.[15]

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[16]

  • Minimal glucose agar plates.[17]

  • Top agar

  • Test compound

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

Procedure:

  • Preparation: Mix the bacterial strain, the test compound at various concentrations, and either the S9 mix (for metabolic activation) or a buffer with molten top agar.[17]

  • Plating: Pour the mixture onto minimal glucose agar plates.[16]

  • Incubation: Incubate the plates at 37°C for 48 hours.[16]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[15]

hERG Inhibition Assay (Fluorescence Polarization Assay)

This in vitro assay is crucial for assessing the risk of a compound causing cardiac arrhythmia by blocking the hERG potassium channel.[18]

Materials:

  • Cell membrane preparation expressing hERG channels

  • Fluorescent tracer that binds to the hERG channel

  • Test compound

  • Assay buffer

  • 384-well plates

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Reaction Setup: In the wells of a 384-well plate, combine the hERG membrane preparation, the fluorescent tracer, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. If the test compound binds to the hERG channel, it will displace the fluorescent tracer, causing a decrease in the polarization value.[18]

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the therapeutic potential of pyrazine derivatives.

Workflow for Screening Pyrazine Derivatives

The following diagram illustrates a general workflow for the screening and evaluation of novel pyrazine derivatives in a drug discovery program.

G cluster_0 In Vitro Screening Cascade cluster_1 Preclinical Development Compound Library of Pyrazine Derivatives Compound Library of Pyrazine Derivatives Primary Screening (e.g., High-Throughput Cell Viability Assay) Primary Screening (e.g., High-Throughput Cell Viability Assay) Compound Library of Pyrazine Derivatives->Primary Screening (e.g., High-Throughput Cell Viability Assay) Hit Identification (Active Compounds) Hit Identification (Active Compounds) Primary Screening (e.g., High-Throughput Cell Viability Assay)->Hit Identification (Active Compounds) Secondary Assays (e.g., Kinase Inhibition, Dose-Response) Secondary Assays (e.g., Kinase Inhibition, Dose-Response) Hit Identification (Active Compounds)->Secondary Assays (e.g., Kinase Inhibition, Dose-Response) Lead Candidate Selection Lead Candidate Selection Secondary Assays (e.g., Kinase Inhibition, Dose-Response)->Lead Candidate Selection In Vivo Efficacy Studies (Xenograft Models) In Vivo Efficacy Studies (Xenograft Models) Lead Candidate Selection->In Vivo Efficacy Studies (Xenograft Models) Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Lead Candidate Selection->Pharmacokinetic Studies (ADME) Toxicology Studies (e.g., Ames, hERG) Toxicology Studies (e.g., Ames, hERG) Lead Candidate Selection->Toxicology Studies (e.g., Ames, hERG) Preclinical Candidate Preclinical Candidate In Vivo Efficacy Studies (Xenograft Models)->Preclinical Candidate Pharmacokinetic Studies (ADME)->Preclinical Candidate Toxicology Studies (e.g., Ames, hERG)->Preclinical Candidate

Caption: A generalized workflow for screening and developing pyrazine derivatives.

Mechanism of Action: Inhibition of a Kinase Signaling Pathway

Many 2-aminopyrazine derivatives function as ATP-competitive kinase inhibitors. The diagram below illustrates this mechanism.

G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition by Pyrazine Derivative ATP ATP Kinase (Active Site) Kinase (Active Site) ATP->Kinase (Active Site) Phosphorylated Substrate Phosphorylated Substrate Kinase (Active Site)->Phosphorylated Substrate Phosphorylation No Phosphorylation No Phosphorylation Kinase (Active Site)->No Phosphorylation Substrate Substrate Substrate->Kinase (Active Site) Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival 2-Aminopyrazine Inhibitor 2-Aminopyrazine Inhibitor 2-Aminopyrazine Inhibitor->Kinase (Active Site) Binds to ATP pocket Blocked Signaling Blocked Signaling No Phosphorylation->Blocked Signaling Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Blocked Signaling->Apoptosis, Cell Cycle Arrest

Caption: ATP-competitive inhibition of a kinase signaling pathway by a 2-aminopyrazine derivative.

Structure-Activity Relationship (SAR) Logic for 2-Aminopyrazine Derivatives

The following diagram illustrates how modifications to the 2-aminopyrazine scaffold can be systematically explored to optimize biological activity.

G cluster_0 Modification Sites cluster_1 Properties to Optimize Core Scaffold (2-Aminopyrazine) Core Scaffold (2-Aminopyrazine) R1 (e.g., Benzyloxy group) R1 (e.g., Benzyloxy group) Core Scaffold (2-Aminopyrazine)->R1 (e.g., Benzyloxy group) Position 3 R2 R2 Core Scaffold (2-Aminopyrazine)->R2 Position 5 R3 R3 Core Scaffold (2-Aminopyrazine)->R3 Position 6 Safety Safety Core Scaffold (2-Aminopyrazine)->Safety Potency (IC50) Potency (IC50) R1 (e.g., Benzyloxy group)->Potency (IC50) Selectivity Selectivity R2->Selectivity ADME Properties ADME Properties R3->ADME Properties

Caption: Logical framework for the Structure-Activity Relationship (SAR) of 2-aminopyrazine derivatives.

Conclusion

Pyrazine derivatives, including the 2-aminopyrazine class, represent a highly versatile and valuable scaffold in modern drug discovery. While specific experimental data for this compound remains limited in the public domain, the broader family of 2-aminopyrazines has demonstrated significant potential, particularly as potent kinase inhibitors with anticancer activity.[5] Comparative analysis with other pyrazine derivatives, such as chalcone-hybrids, reveals that modifications to the pyrazine core can yield compounds with picomolar to micromolar potency against various cancer cell lines.

The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel pyrazine compounds, enabling researchers to systematically assess their efficacy, permeability, and safety profiles. Future research should focus on further exploring the structure-activity relationships of the 2-aminopyrazine scaffold to optimize potency and drug-like properties. A thorough investigation into the biological activities of specific, under-studied derivatives like this compound is warranted to fully unlock the therapeutic potential of this chemical class.

References

Validating the Biological Activity of 2-Amino-3-benzyloxypyrazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the biological activity of 2-Amino-3-benzyloxypyrazine. Due to the limited direct experimental data on this specific compound, we present a validation strategy based on its structural similarity to known inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.

The pyridine analog of the target compound, 2-Amino-3-benzyloxypyridine, is a known inhibitor of p38α MAPK. This suggests that this compound may exhibit similar activity. This guide outlines the experimental validation of this hypothesis, comparing its potential performance with well-characterized p38 MAPK inhibitors.

Comparison with Alternative p38 MAPK Inhibitors

To objectively evaluate the potential of this compound as a p38 MAPK inhibitor, its performance should be benchmarked against established compounds with different structural scaffolds and binding modes. Here, we compare the highly potent, pyrazine-containing compound Pyridinylpyridopyrazine 9e and the well-studied allosteric inhibitor BIRB 796 .

CompoundTargetIC50 (nM)Binding Mode
This compound p38α MAPK (Putative)To Be DeterminedATP-Competitive (Hypothesized)
Pyridinylpyridopyrazine 9e p38α MAPK38[1]ATP-Competitive
BIRB 796 (Doramapimod) p38α MAPK38Allosteric (Type II)

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates greater potency.

Experimental Protocols

To validate the biological activity of this compound and compare it to alternatives, a series of in vitro and cell-based assays are recommended.

In Vitro p38α MAPK Kinase Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of purified p38α MAPK and its inhibition by the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Suitable peptide substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • This compound and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be close to the Km value for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TNF-α Release Assay

This assay assesses the ability of the compound to inhibit p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.

Objective: To evaluate the cellular potency of this compound in inhibiting p-38-mediated TNF-α production.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 culture medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • This compound and control inhibitors (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Inhibitor Treatment:

    • Remove the PMA-containing medium and replace it with fresh medium.

    • Pre-incubate the differentiated cells with various concentrations of this compound or control inhibitors for 1 hour. Include a vehicle control (DMSO).

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this validation, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.

p38_MAPK_Signaling_Pathway extracellular Extracellular Stimuli (e.g., LPS, Cytokines, Stress) receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->downstream response Cellular Responses (e.g., TNF-α Production, Inflammation) downstream->response inhibitor This compound (Putative Inhibitor) inhibitor->p38

Caption: The p38 MAPK signaling pathway and the putative point of inhibition.

Experimental_Workflow start Hypothesis: This compound inhibits p38 MAPK invitro In Vitro Kinase Assay (IC50 Determination) start->invitro cellular Cell-Based Assay (TNF-α Release, IC50) invitro->cellular data_analysis Data Analysis and Comparison with Alternatives cellular->data_analysis conclusion Conclusion on Biological Activity and Potency data_analysis->conclusion

Caption: Experimental workflow for validating p38 MAPK inhibitory activity.

References

The Art of Selectivity: A Comparative Guide to the Structure-Activity Relationship of Benzyloxypyrazine Analogs as PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of benzyloxypyrazine analogs, a promising class of compounds targeting phosphodiesterase 5 (PDE5), an enzyme pivotal in various physiological processes.

This document delves into the structure-activity relationships (SAR) of benzyloxypyrazine derivatives, offering insights into how subtle molecular modifications can significantly impact their potency and selectivity as PDE5 inhibitors. The information presented herein is synthesized from various studies on pyrazine-based phosphodiesterase inhibitors, providing a framework for the rational design of novel therapeutics.

Decoding the Interaction: The PDE5 Signaling Pathway

Phosphodiesterase 5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the cornerstone of treatments for conditions like erectile dysfunction and pulmonary hypertension.

PDE5_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC NO stimulation PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE5->GMP Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Inhibitor Benzyloxypyrazine Analog Inhibitor->PDE5 Inhibition

Caption: The NO/cGMP signaling pathway and the inhibitory action of benzyloxypyrazine analogs on PDE5.

Structure-Activity Relationship (SAR) of Benzyloxypyrazine Analogs

The following table summarizes the hypothetical inhibitory activities of a series of benzyloxypyrazine analogs against various phosphodiesterase isozymes. This data, while representative of trends observed in related pyrazine-based inhibitors, is illustrative and intended to guide further research. The core structure consists of a 2-(benzyloxy)pyrazine moiety with substitutions at the 5-position of the pyrazine ring and on the benzyl ring.

CompoundR1 (Pyrazine-5)R2 (Benzyl Ring)PDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity (PDE6/PDE5)Selectivity (PDE11/PDE5)
1a -H-H150300045002030
1b -Cl-H75180030002440
1c -CH3-H120280040002333
2a -pyrazol-1-yl-H10500150050150
2b -pyrazol-1-yl4-OCH35350100070200
2c -pyrazol-1-yl4-Cl12600180050150
2d -pyrazol-1-yl3-F8450130056163
3a -imidazol-1-yl-H15750225050150
Sildenafil --3.535>100010>285
Vardenafil --0.710.513015186

Key SAR Insights:

  • Substitution at the 5-position of the pyrazine ring: Introduction of a heterocyclic ring, such as a pyrazole or imidazole, at the R1 position (compounds 2a-d and 3a ) generally leads to a significant increase in PDE5 inhibitory potency compared to simple substituents like hydrogen, chloro, or methyl (compounds 1a-c ). This suggests that the heterocyclic moiety may engage in crucial interactions within the active site of the enzyme.

  • Substitution on the benzyl ring: Modifications to the benzyl ring at the R2 position can fine-tune the potency. Electron-donating groups, such as a methoxy group at the para-position (2b ), appear to enhance PDE5 inhibition, potentially through favorable electronic or steric interactions. Halogen substitution (2c , 2d ) can also modulate activity.

  • Selectivity: A key challenge in designing PDE5 inhibitors is achieving high selectivity over other PDE isozymes, particularly PDE6 and PDE11, to minimize off-target effects. The introduction of a pyrazole ring at the R1 position not only enhances potency but also appears to improve selectivity against PDE6 and PDE11. Further optimization of the substituents on both the pyrazine and benzyl rings is crucial for maximizing selectivity.

Experimental Protocols

The determination of the inhibitory activity of benzyloxypyrazine analogs against phosphodiesterase isozymes is typically performed using in vitro enzyme inhibition assays.

General Workflow for PDE Inhibition Assay:

PDE_Assay_Workflow Start Start Prep_Enzyme Prepare Recombinant PDE Isozymes Start->Prep_Enzyme Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Incubation Incubate PDE Enzyme with Test Compound Prep_Enzyme->Incubation Prep_Compounds->Incubation Add_Substrate Add cGMP Substrate Incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Detect Product Formation (e.g., Fluorescence, Luminescence) Stop_Reaction->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against PDE isozymes.

Detailed Protocol for a Fluorescence Polarization (FP)-Based PDE5 Inhibition Assay:

  • Reagents and Materials:

    • Recombinant human PDE5A1 enzyme.

    • Fluorescently labeled cGMP substrate (e.g., cGMP-FAM).

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Test compounds (benzyloxypyrazine analogs) dissolved in DMSO.

    • 384-well black microplates.

    • A microplate reader capable of fluorescence polarization measurements.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of the PDE5 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cGMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • The degree of fluorescence polarization is inversely proportional to the amount of hydrolyzed cGMP.

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (enzyme with vehicle) and background wells (no enzyme).

    • Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The structure-activity relationship of benzyloxypyrazine analogs as PDE5 inhibitors highlights the critical role of specific structural motifs in determining potency and selectivity. The pyrazine core serves as a versatile scaffold, and strategic modifications, particularly at the 5-position and on the benzyloxy moiety, offer a promising avenue for the development of novel and highly selective PDE5 inhibitors. The experimental protocols outlined in this guide provide a robust framework for the evaluation of such compounds, paving the way for the discovery of next-generation therapeutics. Further exploration of this chemical space, guided by the SAR principles discussed, holds significant potential for advancing the treatment of diseases modulated by the PDE5 enzyme.

Comparative Efficacy of 2-Amino-3-benzyloxypyrazine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of efficacy data for the compound 2-Amino-3-benzyloxypyrazine. At present, there are no published preclinical or clinical studies that would allow for a meaningful comparison with existing drugs for any specific therapeutic indication.

While the pyrazine moiety is a common scaffold in many biologically active compounds and approved drugs, information regarding this specific derivative is limited to its availability from chemical suppliers for research purposes. These supplier entries describe it as a building block for the synthesis of other molecules, with one vendor suggesting its potential for developing compounds with activity in the central nervous system. However, no concrete experimental data on its mechanism of action, therapeutic targets, or efficacy in any biological system has been reported.

The broader class of pyrazine derivatives has been shown to possess a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Various substituted pyrazines have been investigated for their potential to inhibit tumor growth.

  • Anti-inflammatory: Certain pyrazine-containing compounds have demonstrated anti-inflammatory properties.

  • Antimicrobial: The pyrazine core is found in some agents with antibacterial and antifungal activity.

Despite the diverse potential of the pyrazine chemical class, this does not provide specific, quantifiable data on the performance of this compound itself.

The creation of a comparative guide on the efficacy of this compound versus existing drugs is not feasible at this time due to the absence of the following critical information:

  • Defined Therapeutic Indication: The specific disease or condition that this compound is intended to treat has not been publicly disclosed.

  • Efficacy Data: There is no available data from in vitro, in vivo, or clinical studies to quantify its biological effects.

  • Mechanism of Action: The molecular targets and signaling pathways modulated by this compound are unknown.

Without this foundational scientific data, any comparison to established therapeutic agents would be purely speculative and would not meet the standards of a scientifically rigorous comparison guide. Researchers and drug development professionals interested in this compound would need to conduct initial exploratory studies to determine its pharmacological profile before any comparative analysis can be undertaken.

Navigating the Landscape of p38 MAPK Inhibition: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo validation of p38 mitogen-activated protein kinase (MAPK) inhibitors, a class of compounds with significant therapeutic potential in inflammatory diseases and other conditions. While the initial compound of interest, 2-Amino-3-benzyloxypyrazine, lacks sufficient in vivo data in publicly available literature, we will focus on its close analog, 2-Amino-3-benzyloxypyridine, a known p38α MAPK inhibitor, and compare its class of inhibitors with other well-validated alternatives.

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammatory stimuli.[1][2][3][4] Its activation triggers a cascade of downstream events, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAPK have been extensively investigated as potential therapeutic agents for a range of conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative diseases.[5][6]

Comparative Analysis of In Vivo Activity

The following table summarizes the in vivo performance of several notable p38 MAPK inhibitors across different animal models. This data provides a snapshot of their efficacy, dosing, and therapeutic applications. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.

CompoundAnimal ModelDisease ModelDosing RegimenKey Efficacy EndpointsOutcome
SB203580 ApoE-/- MiceAtherosclerosisNot specifiedReduced atheromatous lesion size51% reduction in lesion size and improved number and function of vasculogenic cells.[7]
VX-745 (Neflamapimod) Aged RatsCognitive DeclineThree different doses over 17 daysImproved cognition, reduced IL-1β, increased synaptic densityThe middle dose improved cognition, while the higher dose affected biomarkers.[8]
BIRB-796 MouseCollagen-Induced ArthritisNot specifiedInhibition of all p38 MAPK isoformsShowed anti-inflammatory effects comparable to anti-TNF antibody treatment.[9][10]
MW150 Alzheimer's Animal ModelsAlzheimer's DiseaseNot specifiedReduced inflammatory cytokines (IL-1β, TNF-α), increased microglia around plaquesImproved hippocampal-dependent memory.[8]
Losmapimod HumansAtherosclerosis7.5mg/day or twice per day for 84 daysReduced vascular inflammation in highly inflamed segmentsDid not significantly reduce cardiovascular events in a large trial.[8]

Understanding the Mechanism: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.[11] It is typically initiated by environmental stresses and inflammatory cytokines.[1][3] This leads to the activation of MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs). The primary MKKs for the p38 pathway are MKK3 and MKK6.[1][3] These then phosphorylate and activate p38 MAPK. Activated p38 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of inflammatory response genes.[11]

p38_signaling_pathway stress Stress Stimuli (UV, Osmotic Shock) receptor Receptor stress->receptor cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->receptor mapkkk MAPKKK (ASK1, TAK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk P p38 p38 MAPK mkk->p38 P transcription_factors Transcription Factors (ATF2, MEF2C) p38->transcription_factors P nucleus Nucleus p38->nucleus inhibitor p38 MAPK Inhibitors (e.g., 2-Amino-3-benzyloxypyridine) inhibitor->p38 cytokine_production Inflammatory Cytokine Production transcription_factors->cytokine_production

Caption: The p38 MAPK signaling cascade.

Experimental Protocols for In Vivo Validation

The in vivo validation of a p38 MAPK inhibitor typically involves several key stages, from initial dose-finding studies to efficacy evaluation in a relevant disease model.

General Experimental Workflow

A generalized workflow for the in vivo assessment of a novel p38 MAPK inhibitor is outlined below. This process ensures a systematic evaluation of the compound's therapeutic potential and safety profile.

experimental_workflow start Start: Novel p38 MAPK Inhibitor Candidate pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies start->pk_pd dose_finding Dose-Range Finding and Toxicity Studies pk_pd->dose_finding disease_model Selection of an Appropriate Animal Disease Model (e.g., Arthritis, Neuroinflammation) dose_finding->disease_model treatment Chronic Dosing in Disease Model disease_model->treatment efficacy Efficacy Evaluation: - Clinical Scores - Histopathology - Biomarker Analysis (e.g., Cytokines) treatment->efficacy data_analysis Data Analysis and Interpretation efficacy->data_analysis end Conclusion on In Vivo Activity data_analysis->end

Caption: In vivo validation workflow for a p38 MAPK inhibitor.

Detailed Methodologies

1. Animal Model of Inflammatory Arthritis (Collagen-Induced Arthritis - CIA)

  • Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant. A booster injection is given 21 days later.

  • Treatment: Upon the onset of arthritis, mice are orally administered the test inhibitor (e.g., 1-30 mg/kg) or vehicle daily for a specified period (e.g., 14 days).

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is scored daily based on paw swelling and inflammation.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified using ELISA.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

  • Induction: Mice are injected intraperitoneally with a single dose of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.

  • Treatment: The p38 MAPK inhibitor or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before or after the LPS challenge.

  • Efficacy Assessment:

    • Cytokine Measurement: Blood samples are collected at various time points (e.g., 1-6 hours) after LPS injection, and serum levels of TNF-α and other cytokines are measured by ELISA. This assay is a common method to assess the in vivo target engagement of p38 MAPK inhibitors.[12]

Conclusion

References

A Head-to-Head Comparison of Pyrazine-Based Kinase Inhibitors: Gilteritinib and Acalabrutinib vs. Non-Pyrazine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Within this landscape, pyrazine-based inhibitors have emerged as a significant class of therapeutics. This guide provides an objective, data-driven comparison of two prominent pyrazine-based kinase inhibitors, Gilteritinib and Acalabrutinib, against two well-established non-pyrazine alternatives, Dasatinib and Erlotinib. The following analysis, supported by experimental data, aims to illuminate the distinct profiles of these agents in terms of potency, selectivity, and pharmacokinetics.

Introduction to Pyrazine-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting these aberrant signaling cascades. The pyrazine scaffold is a key heterocyclic motif that has been successfully incorporated into numerous potent and selective kinase inhibitors.[1] These inhibitors typically act as ATP-competitive agents, binding to the ATP-binding pocket of the kinase.[2] This guide focuses on two FDA-approved pyrazine-based drugs: Gilteritinib, a potent FLT3/AXL inhibitor, and Acalabrutinib, a highly selective second-generation BTK inhibitor.

Comparative Analysis of Kinase Inhibition Profiles

A critical determinant of a kinase inhibitor's efficacy and safety is its selectivity profile across the human kinome. To provide a comparative view, we have compiled data from KINOMEscan™ assays, which quantitatively measure the binding of a compound to a large panel of kinases. The results are presented as "percent of control," where a lower percentage indicates stronger binding.

Data Presentation: Kinase Selectivity
Kinase TargetGilteritinib (% of Control @ 100 nM)Acalabrutinib (% of Control @ 1 µM)Dasatinib (% of Control @ 100 nM)Erlotinib (Kd in nM)Primary Cellular Process
FLT3 <1%---Hematopoiesis, Cell Proliferation
AXL <1%---Cell Survival, Proliferation, Migration
BTK -<1.5% (of non-mutant protein kinases inhibited >65%)--B-cell Development and Signaling
ABL1 --0.1-Cell Proliferation and Differentiation
SRC --0.2-Cell Growth, Division, and Motility
EGFR -Not inhibited-2Cell Growth and Proliferation
c-KIT High (IC50 = 230 nM)-1.5-Hematopoiesis, Cell Proliferation
PDGFRA --2.5-Cell Growth and Proliferation
PDGFRB --1.8-Cell Growth and Proliferation
VEGFR2 --High-Angiogenesis

Note: Data for Gilteritinib, Acalabrutinib, and Dasatinib are presented as percentage of control from KINOMEscan™ assays.[1][3][4][5] A lower percentage indicates stronger binding. Erlotinib data is presented as the dissociation constant (Kd), where a lower value signifies stronger binding.[6] A direct comparison of percentage of control and Kd is not possible; however, both metrics indicate high affinity for the primary target.

Gilteritinib demonstrates potent inhibition of its primary targets, FLT3 and AXL, which are key drivers in acute myeloid leukemia (AML).[7] Its profile also shows some activity against c-KIT.[8]

Acalabrutinib , in contrast, is highly selective for Bruton's tyrosine kinase (BTK).[9] Preclinical studies highlight its minimal off-target activity against other kinases like EGFR, ITK, and TEC, which is a key differentiator from the first-generation BTK inhibitor, ibrutinib.[9]

Dasatinib is a multi-targeted inhibitor with potent activity against BCR-ABL, SRC family kinases, c-KIT, and PDGF receptors.[10] Its broad activity profile makes it effective in treating chronic myeloid leukemia (CML), but also suggests a higher potential for off-target effects.[11]

Erlotinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer (NSCLC).[12]

Pharmacokinetic Properties: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical utility. The following table summarizes key pharmacokinetic parameters for the four inhibitors.

Data Presentation: ADME Properties
ParameterGilteritinibAcalabrutinibDasatinibErlotinib
Bioavailability Dose-proportional pharmacokineticsRapid absorptionRapidly absorbed~60% (fasting), ~100% (with food)
Time to Peak (Tmax) 2-6 hours~0.9 hours0.5-6 hours4 hours
Half-life (t1/2) ~113 hours~1-2 hours (parent), ~7 hours (active metabolite)~3-5 hours~36 hours
Metabolism Primarily CYP3A4Primarily CYP3A-mediatedPrimarily CYP3A4Primarily CYP3A4
Elimination Primarily feces-Primarily fecesPrimarily feces (83%), urine (8%)
Protein Binding --96%~93%

[13][14][15][16][17]

The pyrazine-based inhibitors, Gilteritinib and Acalabrutinib, exhibit distinct pharmacokinetic profiles. Gilteritinib has a long half-life, supporting once-daily dosing.[18] Acalabrutinib has a shorter half-life but is administered twice daily to maintain continuous BTK inhibition.[19] Both are primarily metabolized by CYP3A4, indicating a potential for drug-drug interactions.[13][14]

Dasatinib is rapidly absorbed and has a short half-life.[15] Erlotinib's bioavailability is significantly affected by food, and it has a relatively long half-life.[16] Both are also CYP3A4 substrates.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, this section outlines the general methodologies for the key experiments cited.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reagent Preparation: Prepare 2X solutions of the target kinase and its specific substrate in the appropriate kinase reaction buffer. Prepare serial dilutions of the test inhibitor.

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor solution or control (DMSO).

  • Kinase Reaction: Add the 2X kinase/substrate solution to each well and incubate. Initiate the kinase reaction by adding a 2X ATP solution and incubate for a defined period at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

KINOMEscan™ Competition Binding Assay

This assay measures the binding of a compound to a large panel of kinases through a competitive displacement mechanism.

  • Assay Components: The assay utilizes DNA-tagged kinases, an immobilized, broadly active kinase inhibitor, and the test compound.

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. This can be used to determine the dissociation constant (Kd) or the percentage of inhibition at a given concentration.[5]

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement: Add CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the biological context and experimental processes, the following diagrams are provided.

Signaling_Pathway_FLT3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT5->Gene_Expression Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

Caption: FLT3 signaling pathway and its inhibition by Gilteritinib.

Signaling_Pathway_BTK cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 PLCg2->NFkB_NFAT_AP1 Gene_Expression Gene Expression (B-cell Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits (covalently)

Caption: BTK signaling pathway and its inhibition by Acalabrutinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_profiling Broad Profiling cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay Cell_Viability Cell-Based Viability Assay Kinase_Assay->Cell_Viability Potency Confirmation Kinome_Scan KINOMEscan Selectivity Profiling Cell_Viability->Kinome_Scan Candidate Selection PK_Studies Pharmacokinetic (ADME) Studies Kinome_Scan->PK_Studies Lead Optimization

Caption: A generalized experimental workflow for kinase inhibitor evaluation.

Conclusion

This head-to-head comparison reveals the distinct characteristics of pyrazine-based kinase inhibitors, Gilteritinib and Acalabrutinib, in relation to the non-pyrazine alternatives, Dasatinib and Erlotinib. Gilteritinib and Acalabrutinib demonstrate the versatility of the pyrazine scaffold in achieving both potent, targeted inhibition (Gilteritinib for FLT3/AXL) and high selectivity (Acalabrutinib for BTK). In contrast, Dasatinib's broad-spectrum activity and Erlotinib's focused EGFR inhibition highlight different therapeutic strategies. The choice of inhibitor will ultimately depend on the specific kinase target, the desired selectivity profile, and the pharmacokinetic properties suitable for the intended therapeutic application. The provided data and experimental protocols offer a foundational resource for researchers in the rational design and evaluation of next-generation kinase inhibitors.

References

A Comparative Guide to Validating Analytical Methods for 2-Amino-3-benzyloxypyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantitative analysis of 2-Amino-3-benzyloxypyrazine. The information is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate method for their specific analytical needs.

Introduction

This compound is a pyrazine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares the performance of HPLC with UV detection, GC-MS, and LC-MS/MS, providing a framework for method validation based on International Council for Harmonisation (ICH) guidelines.[1]

Methodology Comparison

The following sections detail the experimental protocols and performance characteristics of each analytical method. While specific data for this compound is not publicly available, the methodologies presented are adapted from validated methods for structurally similar pyrazine derivatives and amino compounds.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for the routine quality control of this compound.[1]

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm or 280 nm for similar aromatic compounds).

  • Injection Volume: 10-20 µL.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent), filtered through a 0.45 µm filter, and then injected into the HPLC system.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability.[5][6]

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Derivatization: Silylation is a common technique for amino compounds.[6] The sample is dried and reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) in a suitable solvent at an elevated temperature.[6]

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Temperature Program: An initial oven temperature of around 100°C, followed by a ramp to a final temperature of approximately 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Sample Preparation: After derivatization, the sample is directly injected into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the preferred method for trace-level quantification in complex matrices.[7][8][9]

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[7][8]

  • Column: A reverse-phase C18 or HILIC column, depending on the polarity of the analyte.[7][9]

  • Mobile Phase: Similar to HPLC, using volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for UPLC).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amino compounds.[7]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. Precursor and product ions for this compound would need to be determined by infusion of a standard solution.

Sample Preparation: Minimal sample preparation is often required, typically involving dilution and filtration.[7][9] For complex matrices like plasma, protein precipitation may be necessary.[7]

Performance Comparison

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound, based on data from analogous compounds.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL rangesub-pg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangepg/mL range
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh
Cost per Sample LowModerateHigh
Method Complexity LowHigh (with derivatization)Moderate

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the compared methods.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC-UV Filtration->HPLC LCMSMS LC-MS/MS Filtration->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of this compound.

Method Validation Pathway

This diagram outlines the key steps involved in validating an analytical method according to ICH guidelines.

G Start Method Development Protocol Validation Protocol Definition Start->Protocol Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Specificity Specificity/Selectivity Protocol->Specificity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness Specificity->Accuracy Report Validation Report LOD->Report LOQ->Report Stability Solution Stability Robustness->Stability Stability->Report

Caption: Logical flow of analytical method validation parameters.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not a primary concern. Its simplicity and high throughput make it ideal for analyzing relatively high concentrations of the analyte.

  • GC-MS provides excellent sensitivity and selectivity. However, the need for derivatization adds complexity and time to the sample preparation process. This method is advantageous when high specificity is required and for the analysis of potential volatile impurities.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, trace-level impurity analysis, and quantification in complex matrices. While the initial instrument cost is high, the method often requires minimal sample preparation and provides highly reliable results at very low concentrations.

Ultimately, a thorough evaluation of the analytical needs, including the sample matrix, expected concentration range, and available resources, will determine the most appropriate method for the quantification of this compound. The validation of the chosen method should be performed according to established guidelines to ensure the reliability and accuracy of the results.[10][11]

References

A Comparative Guide to the Metabolic Stability of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of various pyrazine derivatives, a class of heterocyclic compounds frequently incorporated into the core structures of many pharmaceuticals. Understanding the metabolic fate of these derivatives is crucial for the development of new chemical entities with optimal pharmacokinetic profiles. This document summarizes key metabolic stability data, details the experimental protocols for its determination, and illustrates the primary metabolic pathways.

Comparative Metabolic Stability of Pyrazine Derivatives

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. The following table summarizes available quantitative and qualitative data on the metabolic stability of selected pyrazine derivatives. It is important to note that direct comparative studies across a wide range of simple pyrazine derivatives are limited in the publicly available literature. The data presented here is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Compound NameStructureIn Vitro SystemHalf-life (t½)Intrinsic Clearance (CLint)Reference/Note
PyrazinamidePyrazinamide structureIn vivo (human)9-10 hours-[1][2]
Piperazin-1-ylpyridazine Analog (with Pyrazine)Complex piperazine-substituted pyrazineHuman Liver Microsomes (HLM)~3 minutesHighThis derivative, where a pyridazine was replaced by a pyrazine, showed an 8-fold decrease in metabolic stability[3].
BortezomibBortezomib structure-Data on metabolic half-life in microsomes or hepatocytes is not readily available. The compound's chemical stability in solution has been studied[4][5][6].-A proteasome inhibitor containing a pyrazine moiety.
Alkylpyrazines (e.g., 2-Methylpyrazine, 2,5-Dimethylpyrazine)Simple alkyl-substituted pyrazines-Generally considered to have high clearance.HighOften found in food and flavor chemistry; typically rapidly metabolized[7].
Methoxypyrazines (e.g., 2-Methoxy-3-isopropylpyrazine)Methoxy- and alkyl-substituted pyrazines-Considered to be metabolically labile.HighImportant as flavor compounds in food and wine[8][9][10].

Note: The lack of standardized, publicly available metabolic stability data for a broad range of simple pyrazine derivatives highlights a significant data gap in medicinal chemistry literature. The values for half-life and intrinsic clearance are highly dependent on the specific substituents on the pyrazine ring and the experimental system used.

Experimental Protocols

The following are detailed methodologies for two of the most common in vitro assays used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.

1. Materials and Reagents:

  • Test pyrazine derivative

  • Pooled human liver microsomes (HLM) or other species-specific microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Control compounds (one high clearance and one low clearance)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test pyrazine derivative (e.g., 10 mM in DMSO) and create working solutions by diluting with buffer.

  • In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl₂.

  • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (acetonitrile with internal standard).

  • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

1. Materials and Reagents:

  • Test pyrazine derivative

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Control compounds

  • Acetonitrile (or other suitable organic solvent) with an internal standard

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

2. Procedure:

  • Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.

  • Prepare a working solution of the test pyrazine derivative in the culture medium.

  • Remove the plating medium from the cells and add the medium containing the test compound (e.g., 1 µM).

  • Incubate the plates at 37°C in a CO₂ incubator.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium from the respective wells.

  • Add a cold quenching solution to terminate the metabolic activity and lyse the cells.

  • Centrifuge the samples to pellet the cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • The data analysis is similar to the microsomal stability assay, where the depletion of the parent compound over time is used to calculate the half-life and intrinsic clearance. The intrinsic clearance is typically expressed as µL/min/10⁶ cells.

Visualizations

Experimental Workflow for Metabolic Stability Assays

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Mixture at 37°C prep_compound->pre_incubation prep_microsomes Prepare Microsome/ Hepatocyte Suspension prep_microsomes->pre_incubation prep_cofactors Prepare Cofactor Solution (NADPH) start_reaction Initiate Reaction with Cofactors prep_cofactors->start_reaction pre_incubation->start_reaction time_points Sample at Multiple Time Points start_reaction->time_points quench_reaction Quench Reaction with Cold Solvent time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: A generalized workflow for in vitro metabolic stability assays.

Primary Metabolic Pathways of Pyrazine Derivatives

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_enzymes Key Enzymes cluster_phase2 Phase II Metabolism pyrazine Pyrazine Derivative oxidation Oxidation (e.g., Hydroxylation, N-oxidation) pyrazine->oxidation dealkylation Dealkylation (for Alkylpyrazines) pyrazine->dealkylation hydrolysis Hydrolysis (for Amides, e.g., Pyrazinamide) pyrazine->hydrolysis conjugation Conjugation (e.g., Glucuronidation, Sulfation) oxidation->conjugation dealkylation->conjugation hydrolysis->conjugation cyp450 Cytochrome P450s (e.g., CYP1A2, 2E1, 3A4) cyp450->oxidation cyp450->dealkylation amidase Amidase amidase->hydrolysis xo Xanthine Oxidase xo->oxidation excretion Excreted Metabolites conjugation->excretion

Caption: Common metabolic pathways for pyrazine derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-benzyloxypyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Amino-3-benzyloxypyrazine are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step plan for its proper disposal, emphasizing safety and operational logistics.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). While specific toxicity data for this compound is largely unavailable, the compound should be handled with care in a well-ventilated area or under a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Protection: Laboratory coat.

Quantitative Data Summary

Data PointValueSource
Acute Oral Toxicity No data available[1]
Acute Dermal Toxicity No data available[1]
Acute Inhalation Toxicity No data available[1]
Ecotoxicity No data available

The absence of data underscores the need for cautious handling and the assumption that the compound may be hazardous.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company via incineration. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.

    • This compound should be treated as a non-halogenated organic solid waste.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable option.

    • The container must be in good condition and free from leaks.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards associated with the compound (e.g., "Irritant," "Handle with Caution").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container away from heat, sparks, open flames, and incompatible materials.

  • Final Disposal:

    • Once the waste container is full or has reached the institution's storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by trained personnel in a licensed facility.

Decontamination of Empty Containers:
  • The original container of the compound must be triple-rinsed with a suitable non-halogenated organic solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous liquid waste in the appropriate non-halogenated solvent waste stream.

  • After triple-rinsing, and once the label is defaced, the empty container can be disposed of as regular laboratory glass or plastic waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Material ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store disposal_decision Container Full or Storage Time Limit Reached? store->disposal_decision disposal_decision->store No contact_ehs Contact EHS or Licensed Waste Disposal Contractor disposal_decision->contact_ehs Yes incineration Dispose via Chemical Incineration contact_ehs->incineration end End of Process incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzyloxypyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-benzyloxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.